molecular formula C7H16O3 B8781001 Butylidynetrimethanol CAS No. 7426-71-3

Butylidynetrimethanol

Cat. No.: B8781001
CAS No.: 7426-71-3
M. Wt: 148.20 g/mol
InChI Key: SZSSMFVYZRQGIM-UHFFFAOYSA-N
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Description

Butylidynetrimethanol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butylidynetrimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylidynetrimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7426-71-3

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2-(hydroxymethyl)-2-propylpropane-1,3-diol

InChI

InChI=1S/C7H16O3/c1-2-3-7(4-8,5-9)6-10/h8-10H,2-6H2,1H3

InChI Key

SZSSMFVYZRQGIM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(CO)CO

Origin of Product

United States

Foundational & Exploratory

Butylidynetrimethanol (Trimethylolpropane): Technical Safety & Toxicology Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 77-99-6 Synonyms: Trimethylolpropane (TMP), 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, Hexaglycerine. Formula: C₆H₁₄O₃ Molecular Weight: 134.17 g/mol [1]

Executive Summary

Trimethylolpropane (TMP) is a trifunctional polyol widely utilized as a cross-linking agent in the synthesis of alkyd resins, polyurethanes, and polyester acrylates.[2][3] For drug development professionals and research scientists, TMP presents a profile of low acute and chronic toxicity in its pure form.

However, a critical safety nuance exists: while TMP itself is relatively benign, its thermal decomposition products—specifically when esterified—can generate bicyclic phosphates (TMPP) , which are potent neurotoxins (GABA antagonists). This guide synthesizes the standard toxicological profile with this specific, high-stakes chemical hazard, ensuring a comprehensive risk assessment for laboratory and industrial handling.

Physicochemical Identity & Properties

TMP is a hygroscopic, white crystalline solid. Its three primary hydroxyl groups allow for high reactivity in esterification and urethane formation, making it a staple "building block" molecule.

PropertyValueRelevance to Safety/Handling
Physical State White crystalline flakes/powderDust explosion hazard if dispersed.
Melting Point 58 °C (136 °F)Low melting point; easily handled as a melt.
Boiling Point 285 °C (545 °F)High thermal stability (pure form).
Solubility Soluble in water, alcohol, acetoneBioavailable in aquatic environments; easy cleanup.
Vapor Pressure < 1 Pa @ 20 °CInhalation hazard of vapor is negligible at room temp.
Log Pow -0.47Low bioaccumulation potential.[4]

Toxicological Profile

The following data is synthesized from REACH registration dossiers, OECD SIDS assessments, and independent toxicological studies.

Acute Toxicity

TMP demonstrates low acute toxicity across all standard routes of exposure.

  • Oral (Rat): LD50 ≈ 14,100 – 14,700 mg/kg.

  • Dermal (Rabbit): LD50 > 10,000 mg/kg.

  • Inhalation (Rat): LC50 > 0.85 mg/L (4h, dust/mist). No mortality observed at saturation.

Irritation & Sensitization
  • Skin: Non-irritating (Rabbit, OECD 404).

  • Eye: Non-irritating to slightly irritating (Rabbit, OECD 405). Mechanical irritation from crystals is possible.

  • Sensitization: Non-sensitizing (Human Patch Test, n=200; Guinea Pig Maximization Test).

    • Note: Do not confuse TMP with TMP-Triacrylate (TMPTA) , a common derivative which is a known skin sensitizer.

Reproductive & Developmental Toxicity

This endpoint requires careful interpretation due to conflicting regulatory classifications.

  • Standard Finding: Most international bodies (including ECHA and OECD) conclude that TMP does not meet the criteria for reproductive toxicity.

    • NOAEL (Reproductive): 800 mg/kg/day (Rat, OECD 422).

    • NOAEL (Developmental): 800 mg/kg/day.[4]

  • Regulatory Divergence: Some GHS implementations (e.g., Japan NITE) have classified TMP as Repr. 1B (H360). This is often based on conservative interpretations of minor weight changes or vacuolation observed at high doses in screening studies. However, the consensus in Western industrial toxicology is that it poses no significant reproductive risk at relevant exposure levels.

The "Hidden" Neurotoxicity Risk: TMPP Formation

While TMP is safe, its phosphate ester derivatives are not. In the event of fire or thermal decomposition of TMP-based synthetic lubricants or phosphate esters, a bicyclic phosphate known as TMPP (Trimethylolpropane phosphate) can form.

Mechanism: TMPP is a "cage" molecule that fits perfectly into the picrotoxin-binding site of the GABA-A receptor, acting as a non-competitive antagonist. This blocks chloride ion influx, leading to rapid neuronal depolarization and seizures.

TMP_Neurotoxicity_Risk cluster_safe Safe Handling Zone cluster_danger Hazard Zone TMP Trimethylolpropane (TMP) Esters TMP Esters (Lubricants/Polymers) TMP->Esters Chemical Synthesis Fire Thermal Decomposition (>300°C / Fire) Esters->Fire Accidental Heating TMPP TMPP (Bicyclic Phosphate) Fire->TMPP Cyclization GABA GABA-A Receptor Blockade TMPP->GABA High Affinity Binding Seizure Neurotoxicity (Convulsions/Seizures) GABA->Seizure Disinhibition

Caption: Pathway of TMP transformation into neurotoxic bicyclic phosphate (TMPP) under thermal stress.

Experimental Protocol: OECD 422 Safety Assessment

For researchers needing to validate the safety of a new TMP derivative or formulation, the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) is the gold standard.

Objective

To evaluate systemic toxic effects and screen for effects on male/female reproductive performance (gonadal function, mating behavior, conception, parturition).

Methodology Workflow

Test System: Rat (Sprague-Dawley or Wistar), n=10-12/sex/group. Route: Oral Gavage (most common for TMP) or Diet.

Step-by-Step Protocol:

  • Acclimatization (5 days): Monitor health and weight.

  • Pre-Mating Dosing (2 weeks): Administer TMP daily to males and females.

    • Dose Groups: Control, Low (e.g., 50 mg/kg), Mid (200 mg/kg), High (800 mg/kg).

  • Mating Phase (2 weeks): 1:1 co-housing. Check for vaginal plugs/sperm daily.

  • Gestation Phase: Females dosed daily throughout pregnancy.

  • Post-Partum Phase: Females dosed until Lactation Day 4.

  • Male Sacrifice: After ~4-6 weeks of dosing (post-mating).

    • Analysis: Testes weight, epididymal sperm count, histopathology.

  • Female/Pup Sacrifice: On Lactation Day 4.

    • Analysis: Litter size, pup weight, pup survival index, maternal organ weights.

Data Interpretation (Self-Validating)
  • Validity Check: Control group fertility rate must be ≥ 70% (or strain average).

  • Positive Result: Significant reduction in litter size or pup weight at High Dose indicates developmental toxicity.

  • TMP Benchmark: Pure TMP should show NOAEL ≥ 200 mg/kg for systemic toxicity and ≥ 800 mg/kg for reproductive endpoints.

OECD_422_Workflow Start Study Initiation (Day -14) Mating Mating Period (Day 0-14) Start->Mating Daily Dosing (M/F) Gestation Gestation (Females Only) Mating->Gestation Confirmed Mating MaleSac Male Sacrifice (Day 28+) Mating->MaleSac Males (Post-Mating) Lactation Lactation (4 Days) Gestation->Lactation Parturition FemaleSac Female & Pup Sacrifice (Lactation Day 4) Lactation->FemaleSac End of Study

Caption: Timeline for OECD 422 Combined Toxicity Study.

Handling, Storage, and Exposure Controls

Engineering Controls
  • Ventilation: Use local exhaust ventilation if handling powder to prevent dust formation.

  • Explosion Proofing: While TMP is not highly flammable, organic dusts can explode. Ground all equipment.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P1 (EU) dust mask is sufficient for solid handling.

  • Skin/Eye: Nitrile gloves (0.11 mm thickness, breakthrough >480 min) and safety glasses with side shields.

Incompatibilities
  • Strong Oxidizers: Reaction may generate heat.

  • Isocyanates: Rapid reaction (used in synthesis, but uncontrolled mixing can be hazardous).

References

  • OECD SIDS. (2002). SIDS Initial Assessment Report for SIAM 14: Trimethylolpropane (CAS 77-99-6). UNEP Publications. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Propylidynetrimethanol (CAS 77-99-6). ECHA CHEM. Link

  • National Institute of Technology and Evaluation (NITE). (2008).[5] Chemical Risk Information Platform (CHRIP): Trimethylolpropane Safety Data.Link

  • Lindsey, J. W., et al. (1998).[6] "Trimethylolpropane phosphate (TMPP) perfusion into the nucleus accumbens of the rat: electroencephalographic, behavioral and neurochemical correlates." Neurotoxicology, 19(2), 215-225.[6] Link

  • Wright, R. L. (1995).[7] "The gas phase decomposition and trimethylolpropane phosphate neurotoxin formation potential of tricresyl and t-butylphenyl phosphates."[7] University of Dayton Dissertations. Link

Sources

Thermodynamic Stability of Butylidynetrimethanol at High Temperatures: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butylidynetrimethanol, commonly known as Trimethylolbutane (TMB), is a highly versatile neoalkyl polyol utilized extensively in the synthesis of advanced polymers, high-temperature synthetic lubricants, and hyperbranched biomaterials[1]. For researchers and drug development professionals—particularly those designing implantable thermoset polymers or utilizing hot-melt extrusion (HME) for drug delivery—understanding the thermodynamic stability of the polymer matrix is critical.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of butylidynetrimethanol at elevated temperatures. By examining its unique molecular architecture, physicochemical properties, and degradation kinetics, we establish a foundation for leveraging this molecule in high-stress thermal environments.

Structural Thermodynamics & The "Neo" Carbon Advantage

The exceptional thermodynamic stability of butylidynetrimethanol is intrinsically linked to its molecular geometry. TMB features a central quaternary "neo" carbon atom bonded to three hydroxymethyl groups and a propyl chain[2].

In standard aliphatic alcohols and their ester derivatives, thermal degradation predominantly occurs via a low-activation-energy (


) 

-elimination pathway (a six-membered cyclic transition state yielding an alkene and an acid). However, because the central quaternary carbon in TMB lacks

-hydrogens, this low-energy degradation pathway is completely sterically and electronically blocked[3].

Consequently, for butylidynetrimethanol to thermally degrade, the system must overcome significantly higher thermodynamic barriers. The molecule is forced to undergo either dehydrative etherification (cross-linking) or high-energy homolytic C-C bond cleavage[3]. This structural phenomenon makes TMB-derived matrices highly resistant to thermal breakdown, preventing the leaching of volatile, low-molecular-weight degradation products during high-temperature pharmaceutical processing or sterilization.

G TMB Butylidynetrimethanol (Quaternary Carbon) Heat Thermal Stress (>300°C) TMB->Heat Heat Input Block β-Elimination Pathway Blocked Heat->Block No β-Hydrogens Radical Homolytic C-C Cleavage Heat->Radical High Ea Ether Dehydrative Etherification Heat->Ether Condensation

Fig 1: Thermodynamic degradation pathways of butylidynetrimethanol under high-temperature stress.

Physicochemical & Thermodynamic Properties

To engineer systems utilizing butylidynetrimethanol, one must first baseline its physical and thermodynamic constants. The elongation of the alkyl chain at the C2 position (propyl group) provides a distinct balance of melting point depression and boiling point elevation compared to its shorter-chain analogs (like Trimethylolethane)[1].

Table 1: Key Physicochemical Properties of Butylidynetrimethanol

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-2-propylpropane-1,3-diolPubChem[2]
CAS Number 7426-71-3BenchChem[1]
Molecular Formula C₇H₁₆O₃PubChem[2]
Molecular Weight 148.20 g/mol BenchChem[1]
Melting Point 100 - 103 °CBenchChem[1]
Boiling Point 306.8 °C (at 760 mmHg)BenchChem[1]
Topological Polar Surface Area 60.7 ŲPubChem[2]

Experimental Workflows for Thermodynamic Validation

Theoretical stability must be empirically validated to ensure regulatory compliance and material safety in drug development. Below are the field-proven, self-validating protocols used to quantify the thermal and oxidative degradation kinetics of butylidynetrimethanol.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

This protocol measures the mass loss of TMB as a function of temperature to determine the onset of thermal degradation (


).
  • Step 1: System Calibration & Validation: Run a baseline with an empty crucible to subtract buoyancy effects. Run a high-purity calcium oxalate monohydrate standard to validate the temperature calibration and mass-loss accuracy of the microbalance. (Causality: Self-validation ensures that any observed mass loss is strictly a material property, not an instrumental artifact).

  • Step 2: Sample Preparation: Weigh precisely 5.0–10.0 mg of high-purity butylidynetrimethanol into an alumina (

    
    ) crucible. (Causality: Alumina is selected over platinum to prevent catalytic degradation artifacts at temperatures exceeding 400 °C).
    
  • Step 3: Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a constant flow rate of 50 mL/min. (Causality: An inert atmosphere isolates purely thermal homolytic cleavage from thermo-oxidative degradation).
    
  • Step 4: Heating Program: Equilibrate the sample at 30 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 600 °C. (Causality: A 10 °C/min rate provides the optimal thermodynamic balance between minimizing thermal lag and maximizing the resolution of derivative thermogravimetry (DTG) peaks).

  • Step 5: Data Analysis: Extract the

    
     from the intersection of the baseline and the tangent of the steepest mass-loss curve.
    
Protocol B: High-Pressure Differential Scanning Calorimetry (HPDSC) for Oxidative Stability

In the presence of oxygen, the primary failure mode of TMB derivatives is radical chain autoxidation[4]. HPDSC quantifies the Oxidation Induction Time (OIT).

  • Step 1: System Calibration & Validation: Calibrate the HPDSC cell using high-purity indium and zinc standards to verify heat flow accuracy under operating pressures. Perform a blank run with an empty aluminum pan to establish a flat thermal baseline.

  • Step 2: Sample Preparation: Place 2.0–3.0 mg of the TMB sample (or its synthesized ester) into an open aluminum pan.

  • Step 3: Pressurization: Pressurize the cell with ultra-pure Oxygen (

    
    ) to 3.44 MPa (~500 psi). (Causality: High pressure accelerates oxygen diffusion into the sample, compressing testing time while mimicking extreme operational oxidative stress).
    
  • Step 4: Isothermal Heating: Ramp the temperature rapidly (50 °C/min) to 220 °C and hold isothermally[4].

  • Step 5: OIT Determination: Measure the time from the start of the isotherm to the onset of the exothermic oxidation peak. (Causality: The OIT directly quantifies the thermodynamic resistance of the neoalkyl structure to peroxy radical formation).

Industrial Implications in Drug Development

For pharmaceutical scientists, the thermodynamic stability of butylidynetrimethanol offers distinct advantages. When formulating hyperbranched poly(ester)s for controlled-release drug delivery systems[3], the polymer matrix must often undergo Hot-Melt Extrusion (HME) at temperatures exceeding 150 °C. Because TMB resists


-elimination, the polymer backbone remains intact, preventing the generation of reactive alkenes or carboxylic acids that could otherwise cross-react with sensitive Active Pharmaceutical Ingredients (APIs). Furthermore, its unconverted hydroxyl groups can act as radical scavengers, substantially delaying the onset of oxidative degradation during the shelf-life of the formulated drug[4].

References

  • A Comparative Analysis of 2-Alkyl-2-(hydroxymethyl)
  • PubChem (NIH)
  • Thermal degradation of trimethylolpropane/adipic acid hyperbranched poly(ester)
  • EP0938536A1 - Polyol ester compositions with unconverted hydroxyl groups for use as lubricant base stocks Google Patents URL

Sources

Molecular Architecture and Functional Group Analysis of Butylidynetrimethanol: A Technical Guide for Advanced Polymer and Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Butylidynetrimethanol (CAS: 7426-71-3), systematically known as 2-(hydroxymethyl)-2-propylpropane-1,3-diol, is a versatile trihydric alcohol. While it shares a highly analogous structural profile with its lower homologue, trimethylolpropane (TMP), butylidynetrimethanol is distinguished by a propyl chain attached to its central quaternary carbon, rather than an ethyl group [1].

From a molecular architecture standpoint, the compound features three highly reactive primary hydroxyl groups bound to a neopentyl-like quaternary carbon. Causality in Design: The absence of


-hydrogens on this central carbon prevents E2 elimination reactions under harsh conditions. This structural nuance confers exceptional thermal stability, hydrolytic resistance, and chemical robustness to the molecule, making it an ideal core monomer (an 

building block) for synthesizing hyperbranched polyesters, polyurethanes, and nanocarriers in drug delivery systems.
Quantitative Physicochemical Profiling

The foundational properties of butylidynetrimethanol dictate its solubility, reactivity, and downstream application efficacy.

Table 1: Physicochemical and Structural Properties of Butylidynetrimethanol

PropertyValueStructural Implication
IUPAC Name 2-(hydroxymethyl)-2-propylpropane-1,3-diolDefines the triol and propyl chain arrangement.
CAS Number 7426-71-3Unique chemical registry identifier.
Molecular Formula

Base for stoichiometric calculations.
Molecular Weight 148.20 g/mol Critical for determining molar ratios in polymerization.
XLogP3-AA -0.3Indicates moderate hydrophilicity, ideal for biocompatibility.
Hydrogen Bond Donors 3Enables dense crosslinking and high functionalization.

Data sourced and verified from the [1].

Synthesis Mechanism: Aldol Condensation and Cross-Cannizzaro Reaction

The industrial and laboratory-scale synthesis of butylidynetrimethanol relies on a two-stage reaction sequence: an initial aldol condensation followed by a cross-Cannizzaro reduction.

Mechanistic Causality:

  • Aldol Condensation: Valeraldehyde (pentanal) is reacted with an excess of formaldehyde in the presence of an alkaline catalyst (typically

    
     or 
    
    
    
    ). The base abstracts an
    
    
    -proton from valeraldehyde to form an enolate, which undergoes nucleophilic addition with formaldehyde. Because valeraldehyde has two
    
    
    -hydrogens, this condensation occurs twice, yielding the intermediate 2,2-dimethylolvaleraldehyde.
  • Cross-Cannizzaro Reaction: The intermediate lacks remaining

    
    -hydrogens, preventing further aldol reactions. However, in the presence of a third equivalent of formaldehyde and base, a cross-Cannizzaro reaction is forced. Formaldehyde acts as the sacrificial reducing agent (oxidizing to a formate salt), while the intermediate is reduced to the final triol, butylidynetrimethanol.
    

Fig 1: Synthesis pathway of butylidynetrimethanol via Aldol condensation and Cannizzaro reaction.

Functional Group Analysis and Spectral Elucidation

To ensure molecular integrity before utilizing butylidynetrimethanol in sensitive drug delivery applications, a rigorous, self-validating analytical protocol must be employed. The system relies on orthogonal validation: Gas Chromatography-Flame Ionization Detection (GC-FID) for purity, Fourier Transform Infrared Spectroscopy (FTIR) for functional group mapping, and Nuclear Magnetic Resonance (


 and 

NMR) for precise structural elucidation [2].

Table 2: Spectral Assignments for Butylidynetrimethanol Validation

Analytical MethodSignal / WavenumberFunctional Group AssignmentValidation Checkpoint
FTIR ~3350 cm⁻¹ (broad)O-H stretchingConfirms presence of the three hydroxyl groups.
FTIR 2850 - 2960 cm⁻¹C-H stretchingValidates the aliphatic propyl backbone.
FTIR ~1050 cm⁻¹C-O stretchingConfirms primary alcohol configuration.
¹H NMR (CDCl₃)

0.9 ppm (t)
Terminal

Confirms the end of the propyl chain.
¹H NMR (CDCl₃)

1.2 - 1.4 ppm (m)
Internal

Distinguishes the propyl chain from an ethyl chain (TMP).
¹H NMR (CDCl₃)

3.5 - 3.7 ppm (s)

protons
Confirms the symmetry of the three hydroxymethyl groups.
¹³C NMR (CDCl₃) ~43.0 ppmQuaternary carbon (

)
Validates the neopentyl core structure.

Experimental Protocol: Synthesis of Hyperbranched Biodegradable Polyesters

Butylidynetrimethanol is highly sought after in nanomedicine for the fabrication of hyperbranched polyesters. These polymers overcome the limitations of linear polymers (like PLGA) by providing a high density of terminal functional groups for covalent drug conjugation, ensuring controlled release and preventing premature drug leakage in systemic circulation [3].

Self-Validating Protocol: Step-Growth Polymerization

Objective: Synthesize a hyperbranched polyester nanocarrier using butylidynetrimethanol as the core monomer.

Step 1: Monomer Preparation (Acrylation)

  • Dissolve 1.0 eq of butylidynetrimethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 3.3 eq of triethylamine (TEA) as an acid scavenger.

  • Dropwise, add 3.1 eq of acryloyl chloride at 0°C to prevent exothermic degradation.

  • Validation Check: Monitor via FTIR. The reaction is complete when the broad O-H stretch (~3350 cm⁻¹) disappears and a sharp ester C=O stretch appears at ~1720 cm⁻¹.

Step 2: Step-Growth Polycondensation

  • Mix the functionalized tri-monomer with a selected dicarboxylic acid (e.g., adipoyl chloride) in a 1:1 molar ratio in anhydrous pyridine.

  • Stir at ambient temperature for 48 hours. Causality: Ambient conditions are chosen to avoid unintended thermal crosslinking of the acrylate groups, ensuring the polymer remains soluble and processable.

  • Precipitate the resulting hyperbranched polymer in cold diethyl ether.

  • Validation Check: Perform Gel Permeation Chromatography (GPC) to confirm the molecular weight (

    
     > 15 kDa) and a broad polydispersity index (PDI) characteristic of hyperbranched structures.
    

Step 3: Covalent Drug Conjugation

  • Utilize the terminal acrylate groups via Michael addition (thiol-ene click chemistry) to attach a thiol-functionalized drug or near-IR fluorescent probe.

  • Validation Check: Dialyze the product against distilled water for 24 hours. Analyze the dialysate via UV-Vis spectroscopy to ensure zero presence of unconjugated free drug, validating the covalent tethering.

Fig 2: Workflow for synthesizing butylidynetrimethanol-based hyperbranched polyesters.

Applications in Nanomedicine and Drug Development

The integration of butylidynetrimethanol into polymer matrices yields nanocarriers with an average nanoscale size of ~50 nm, which is optimal for the Enhanced Permeability and Retention (EPR) effect in tumor targeting [3].

Unlike linear PLGA, the hyperbranched architecture provided by the butylidynetrimethanol core allows for:

  • High Drug Loading Capacity: The three-dimensional globular structure creates numerous internal cavities and a high density of surface end-groups.

  • Tunable Degradation: The steric hindrance imparted by the propyl group of butylidynetrimethanol slightly retards water penetration compared to its ethyl counterpart (TMP). This allows formulation scientists to fine-tune the hydrolytic degradation rate of the ester bonds, achieving a sustained, zero-order release profile of the conjugated therapeutic agents.

  • Biocompatibility: Upon complete hydrolysis, the polymer degrades into dicarboxylic acids and butylidynetrimethanol, both of which demonstrate low cytotoxicity and are easily cleared by the renal system.

References

  • Butylidynetrimethanol | C7H16O3 | CID 81928 , PubChem, National Institutes of Health. Available at:[Link]

  • CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate , National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications , Journal of Materials Chemistry B, RSC Publishing. Available at:[Link]

The Hygroscopic Dynamics of Butylidynetrimethanol (TMP): A Technical Guide to Storage and Moisture Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Butylidynetrimethanol

Butylidynetrimethanol (CAS 77-99-6), universally referred to in industrial and pharmaceutical contexts as trimethylolpropane (TMP), is a foundational polyhydric alcohol. It is utilized extensively as a versatile building block and crosslinking agent in the synthesis of polyesters, polyurethanes, acrylates, and advanced drug delivery matrices[1]. Featuring three equally reactive hydroxyl groups, TMP provides exceptional crosslinking density[1]. However, this exact molecular architecture renders the compound exceptionally hygroscopic, necessitating stringent environmental controls during storage, handling, and formulation[2].

As a Senior Application Scientist, I have observed that the failure to manage TMP's moisture uptake is the leading cause of batch inconsistencies in polymer synthesis. This guide dissects the mechanistic causality of TMP hygroscopicity and establishes self-validating protocols for its mitigation.

Mechanistic Basis of Hygroscopicity and Physical Degradation

The hygroscopicity of TMP is driven by extensive intermolecular hydrogen bonding. When exposed to ambient humidity, the three terminal hydroxyl groups act as potent hydrogen bond donors and acceptors, drawing atmospheric water molecules into the crystalline lattice of the TMP flakes.

This moisture absorption triggers two distinct modes of degradation:

  • Physical Degradation (Caking): As moisture accumulates on the surface of the flakes, it induces capillary condensation. If storage temperatures fluctuate, partial dissolution and subsequent recrystallization occur, fusing the individual flakes into a solid, intractable block[1].

  • Chemical Interference: In downstream applications, absorbed water acts as a highly reactive contaminant, disrupting stoichiometric ratios during polymerization[3].

G TMP Butylidynetrimethanol (TMP) H_Bond Hydrogen Bonding (via 3 -OH Groups) TMP->H_Bond H2O Atmospheric Moisture (H2O) H2O->H_Bond Caking Physical Degradation: Flake Caking H_Bond->Caking Capillary Condensation ChemDeg Chemical Interference: Isocyanate Side Reactions H_Bond->ChemDeg CO2 Generation

Fig 1. Mechanistic pathway of TMP moisture absorption and its physical/chemical consequences.

Chemical Consequences in Downstream Synthesis

In the formulation of polyurethanes (PUs) and non-isocyanate polyurethanes (NIPUs), the presence of moisture in TMP is catastrophic. Water molecules compete directly with the TMP hydroxyl groups for reaction with isocyanate monomers. The side reaction between water and isocyanate yields carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide (CO₂) gas.

This unintended CO₂ generation causes spontaneous micro-foaming within the polymer matrix. Consequently, the moisture absorption significantly degrades the thermomechanical performance, tensile strength, and physical stability of the final polymer upon exposure to humidity[3].

Table 1: Impact of TMP Moisture Content on Polyurethane Synthesis
TMP Moisture Content (% w/w)Isocyanate Side Reaction RateFinal Polymer DensityStructural Integrity
< 0.05% NegligibleNominalHigh (Optimal Crosslinking)
0.10% - 0.50% ModerateReduced (Micro-foaming)Compromised
> 0.50% SevereLow (Macroscopic voids)Failed Batch

Empirical Storage Guidelines and Causality

To preserve the structural and chemical integrity of TMP, storage conditions must be tightly regulated to prevent both moisture ingress and thermal degradation.

  • Temperature Control: TMP flakes should be stored at low temperatures, ideally below 30°C[1]. The absolute maximum allowable storage temperature is 50°C[4]. Because the melting point of TMP is relatively low (~58°C), approaching this threshold exponentially increases the risk of flake fusion and irreversible caking.

  • Pressure Mitigation: Stacking pallets during storage must be strictly avoided. Increased physical pressure lowers the activation energy required for caking, forcing moisture-laden flakes into direct physical contact and accelerating agglomeration[1].

  • Atmospheric Blanketing: For long-term bulk or molten TMP storage, the storage vessels must be blanketed with dry nitrogen or dry air[5]. This inert atmosphere displaces ambient humidity, preventing the initial hydrogen-bonding cascade and maintaining product quality[6].

Table 2: Critical Storage Parameters and Caking Risk
ParameterOptimal ConditionCritical ThresholdConsequence of Violation
Temperature < 30°C> 50°CFlake fusion, irreversible caking
Pallet Stacking Single tierMulti-tierPressure-induced agglomeration
Atmosphere Dry N₂ / Dry AirAmbient AirRapid atmospheric moisture absorption

Self-Validating Experimental Protocols for Moisture Control

To ensure TMP batches are suitable for moisture-sensitive syntheses, researchers must employ self-validating analytical workflows. The following protocol utilizes a closed-loop system of quantification, mitigation, and re-validation to guarantee scientific integrity.

Workflow Step1 1. Raw TMP Sampling Step2 2. Karl Fischer Titration Step1->Step2 Baseline Step3 3. Vacuum Desiccation Step2->Step3 If H2O > 0.05% Step4 4. Re-Titration Validation Step3->Step4 Post-Drying

Fig 2. Self-validating workflow for quantifying and mitigating moisture in TMP batches.

Protocol: Moisture Mitigation and Validation Workflow

Objective: To quantify baseline moisture and reduce it to <0.05% w/w without inducing thermal caking.

Step 1: Baseline Quantification via Karl Fischer (KF) Titration

  • Action: Dissolve 1.0 g of raw TMP in anhydrous methanol. Titrate volumetrically using an iodine/sulfur dioxide reagent.

  • Causality: Standard oven-drying methods are inadequate for TMP because elevated temperatures can cause the volatilization of low-molecular-weight impurities, leading to false-positive moisture readings. KF titration specifically targets the Bunsen reaction with water, providing absolute chemical specificity. Methanol is chosen as the solvent because it effectively disrupts the TMP-water hydrogen bonds, fully liberating trapped moisture.

Step 2: Vacuum Desiccation

  • Action: If the baseline moisture exceeds 0.05% w/w, transfer the TMP flakes to a vacuum oven. Apply a vacuum of <10 mbar at 25°C for 24 hours.

  • Causality: Applying heat to drive off moisture is dangerous for TMP, as temperatures above 30°C induce caking[1]. By applying a high vacuum, the boiling point of water is drastically lowered. This allows for the rapid evaporation of moisture at ambient temperature (25°C) without altering the physical state of the flakes.

Step 3: Inert Gas Blanketing

  • Action: Break the vacuum using high-purity dry nitrogen (N₂) gas.

  • Causality: Because TMP is highly hygroscopic, breaking the vacuum with ambient room air would immediately re-introduce moisture into the desiccated flakes[5]. Nitrogen blanketing ensures the material remains inert during transfer to the reaction vessel.

Step 4: Re-Titration Validation

  • Action: Repeat Step 1 on a sample of the desiccated TMP.

  • Causality: This step closes the validation loop. If the moisture remains >0.05%, the desiccation cycle is repeated. This ensures that no batch of TMP proceeds to polyurethane synthesis without empirical proof of dryness, thereby preventing downstream polymer failure.

References

  • BloomchemAG - MATERIAL SAFETY DATA SHEET TRIMETHYLOLPROPANE URL:[Link]

  • Silver Fern Chemical, Inc. - Safety Data Sheet Trimethylolpropane flakes URL:[Link]

  • Oxea Chemicals Corporation - Trimethylolpropane, Flakes CAS # 77-99-6 URL: [Link]

  • ResearchGate - Synthesis of Poly(hydroxyurethane)s from Di(trimethylolpropane) and Their Application URL: [Link]

  • Magnakron - Trimethylolpropane Safety Data URL: [Link]

  • Carbokem - Trimethylolpropane, Molten CAS # 77-99-6 URL:[Link]

Sources

Reactivity of Primary Hydroxyl Groups in Butylidynetrimethanol: A Technical Guide to Neopentyl Triol Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butylidynetrimethanol (CAS 7426-71-3), systematically known as 2-(hydroxymethyl)-2-propylpropane-1,3-diol[1], is a highly functional neopentyl-like triol. Featuring three primary hydroxyl groups attached to a quaternary carbon, it exhibits a unique reactivity profile that bridges high functional nucleophilicity with exceptional post-reaction stability. This whitepaper details the mechanistic causality, kinetic behavior, and experimental protocols for utilizing butylidynetrimethanol (BTM) in esterification, polyurethane synthesis, and cross-linking applications.

Mechanistic Principles of Reactivity

The Neopentyl Effect and Steric Shielding

BTM contains three primary hydroxyl (-OH) groups. Because these groups are primary, they are highly nucleophilic and readily undergo esterification, etherification, and addition reactions with isocyanates[1]. However, the defining structural feature of BTM is its quaternary beta-carbon (the neopentyl structure).

Causality of Stability: The extended propyl chain and the adjacent hydroxymethyl groups create a sterically hindered environment around the central quaternary carbon. When the primary hydroxyls are converted into esters or urethanes, this steric bulk physically shields the susceptible carbonyl carbon from nucleophilic attack by water molecules. Consequently, BTM-derived polymers and esters exhibit exceptional hydrolytic, oxidative, and thermal stability compared to derivatives of linear aliphatic polyols.

Kinetics of Esterification

The esterification of BTM follows a stepwise kinetic model (mono-, di-, and tri-esterification). Because of the statistical availability of three hydroxyl groups, the initial esterification step is rapid. However, as the molecule becomes mono- and di-substituted, steric hindrance increases significantly, progressively lowering the rate constant for subsequent substitutions.

Comparative kinetic studies on its closest structural analog, trimethylolpropane (TMP)[2], demonstrate that achieving full tri-esterification requires optimized catalyst concentrations—typically 1% to 5% by weight of p-Toluenesulfonic acid (p-TSA)—and continuous thermodynamic shifting via vacuum water removal[3].

Key Reaction Pathways & Applications

Polyurethane Synthesis

In polyurethane chemistry, BTM acts as a rigid, trifunctional cross-linking agent. The primary hydroxyls react rapidly with diisocyanates (e.g., MDI, TDI) to form robust carbamate (urethane) linkages. The trifunctionality ensures the formation of a dense 3D polymer network, which directly causes enhanced mechanical tensile strength, chemical resistance, and thermal stability in the resulting elastomers and high-gloss coatings.

Synthesis of High-Performance Synthetic Lubricants

Reacting BTM with linear or branched fatty acids (e.g., oleic acid) yields complex triesters used extensively in aviation turbines and biolubricants. The complete esterification of all three primary hydroxyl groups is critical; residual, unreacted -OH groups would serve as hydrophilic sites, increasing the fluid's susceptibility to moisture absorption and oxidative degradation at high operating temperatures.

BTM_Pathways BTM Butylidynetrimethanol (BTM) Ester Esterification (Fatty Acids) BTM->Ester Acid Catalyst, -H2O Urethane Polyurethane Synthesis (Diisocyanates) BTM->Urethane Addition Rxn Ether Etherification (Alkylene Oxides) BTM->Ether Base Catalyst Biolubes Aviation & Biolubricants (High Stability) Ester->Biolubes Coatings Cross-linked Elastomers & Coatings Urethane->Coatings Polyols Polyether Polyols Ether->Polyols

Reaction pathways of Butylidynetrimethanol's primary hydroxyl groups.

Quantitative Data: Reactivity Comparison

To contextualize BTM's reactivity, Table 1 compares its performance metrics against other common industrial polyols.

PolyolStructure TypeHydroxyl FunctionalityRelative Esterification Rate (1st OH)Hydrolytic Stability of Resulting Ester
Glycerol Linear (1°, 2°)3HighLow
Trimethylolpropane (TMP) Neopentyl (1°)3Moderate-HighHigh
Butylidynetrimethanol (BTM) Neopentyl (1°)3ModerateVery High
Pentaerythritol Neopentyl (1°)4ModerateVery High

Table 1: Comparative reactivity and stability metrics. BTM's extended propyl chain provides slightly higher steric shielding than TMP's ethyl chain, marginally decreasing the terminal esterification rate but significantly enhancing the final ester's hydrolytic stability.

Experimental Protocols

Protocol: Self-Validating Acid-Catalyzed Direct Esterification of BTM

This protocol describes the synthesis of BTM-triesters using oleic acid[3]. It utilizes a self-validating feedback loop based on Acid Value (AV) titration to monitor reaction completion, ensuring no unreacted primary hydroxyls remain.

Objective: Achieve >98% conversion to the triester. Reagents: Butylidynetrimethanol (1.0 molar eq), Oleic Acid (3.05 molar eq - slight excess to drive equilibrium), p-Toluenesulfonic acid (p-TSA, 2 wt% relative to acid).

Step-by-Step Methodology:

  • Reagent Preparation: Charge a multi-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and thermometer with Oleic Acid and BTM.

  • Homogenization: Heat the mixture to 60°C under moderate stirring until the solid BTM is completely dissolved into the liquid fatty acid phase.

  • Catalyst Addition: Add the p-TSA catalyst.

    • Causality: p-TSA protonates the carbonyl oxygen of the fatty acid, increasing its electrophilicity and facilitating nucleophilic attack by BTM's primary hydroxyls.

  • Vacuum & Heating: Apply a vacuum (approx. 50-100 mbar) and raise the temperature to 120°C.

    • Causality: Removing the byproduct water shifts the equilibrium toward ester formation (Le Chatelier's Principle). This thermodynamic shift is critical for overcoming the steric hindrance encountered during the third hydroxyl substitution[3].

  • In-Process Validation (Acid Value Monitoring): Withdraw aliquots every 60 minutes. Titrate with 0.1 M KOH.

    • Self-Validation: The reaction is complete when the Acid Value plateaus near the theoretical excess value, indicating the total exhaustion of BTM's primary hydroxyl groups.

  • Purification: Cool the mixture, neutralize the p-TSA catalyst with a mild aqueous base (e.g., sodium carbonate), and wash with deionized water until the aqueous phase is neutral. Dry the organic ester layer under vacuum.

Esterification_Workflow Prep 1. Reagent Prep (BTM + Oleic Acid) Heat 2. Homogenization (Heat to 60°C) Prep->Heat Cat 3. Catalyst Addition (2 wt% p-TSA) Heat->Cat React 4. Vacuum & Heating (120°C, Water Removal) Cat->React Validate 5. In-Process Validation (Acid Value Titration) React->Validate Validate->React AV > Target (Incomplete) Purify 6. Purification (Neutralization & Wash) Validate->Purify AV = Target (Complete)

Self-validating experimental workflow for BTM esterification.

References

1.[1] Title: Butylidynetrimethanol | C7H16O3 | CID 81928 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL: [Link]

2.[2] Title: Trimethylolpropane | C6H14O3 | CID 6510 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL: [Link]

3.[3] Title: The influence of catalyst (p-TSA) weight percentage on reaction rate during the oleic acid esterification process with trimethylolpropane Source: IEEE Xplore URL: [Link]

Sources

Methodological & Application

Application Note: Butylidynetrimethanol (TMP) as a High-Performance Crosslinker in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butylidynetrimethanol, universally known in industrial chemistry as Trimethylolpropane (TMP) , is a trifunctional polyol (triol) critical to the engineering of high-performance polyurethanes (PUs). Unlike linear chain extenders (e.g., 1,4-butanediol) that extend polymer backbones, TMP introduces covalent branch points, transforming linear chains into a three-dimensional reticulated network.

This guide details the protocol for using TMP to precisely modulate the crosslink density (


)  of PU systems. By controlling the TMP concentration, researchers can tune material properties from soft, flexible elastomers to rigid, chemical-resistant coatings.
Core Chemical Identity[1]
  • IUPAC Name: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol[1][2]

  • CAS Number: 77-99-6[1][2]

  • Molecular Weight: 134.17 g/mol [2]

  • Functionality: 3 (Three primary hydroxyl groups)

  • Equivalent Weight: 44.72 g/eq

Mechanism of Action: Network Formation

The efficacy of TMP lies in its compact neopentyl structure containing three primary hydroxyl groups. In a polyurethane system, diisocyanates (NCO functionality = 2) react with polyols (OH functionality = 2) to form linear chains. When TMP (functionality = 3) is introduced, it acts as a branching node .

Chemical Pathway[4][5]
  • Chain Extension: Two of TMP's hydroxyls react with isocyanate termini to extend the main chain.

  • Crosslinking: The third hydroxyl reacts with a pendant isocyanate group from a neighboring chain, locking the two chains together.

This mechanism restricts segmental motion, resulting in:

  • Increased Glass Transition Temperature (

    
    ):  Higher thermal stability.
    
  • Enhanced Solvent Resistance: The network prevents solvent ingress.

  • Higher Modulus: Increased stiffness and hardness.

Visualization: Crosslinking Topology

Figure 1: Logical flow of TMP incorporation into a polyurethane matrix, transitioning from monomers to a crosslinked thermoset network.

Strategic Material Selection & Stoichiometry

Successful integration of TMP requires precise stoichiometric calculation. The "Isocyanate Index" (


) is the critical control parameter.
Stoichiometric Calculation

To ensure a fully cured network without unreacted tacky surfaces (low index) or brittleness (excessively high index), calculate the required mass of Isocyanate (


) using the equivalent weights of all hydroxyl sources.

Formula:



Where:

  • 
    : Weight (g)
    
  • 
    : Equivalent Weight (g/eq)
    
    • 
       g/eq
      
    • 
      [3]
      
  • Index: Typically 1.02 – 1.05 for elastomers to account for moisture side-reactions.

Material Specifications
ComponentRoleSelection Criteria
TMP CrosslinkerPurity >98% . Must be dry (Water <0.05%). Solid at RT (MP: 58°C).[2]
Polyol Soft SegmentPTMG (hydrolytic stability) or Polyester (oxidative stability). MW 1000-2000 Da.
Isocyanate Hard SegmentMDI (high performance) or IPDI (UV stable).
Catalyst AcceleratorDBTDL (Dibutyltin dilaurate) or DABCO.
Solvent Viscosity ControlMEK or DMF (anhydrous grade) if solution polymerization is required.

Protocol: Synthesis of TMP-Crosslinked Polyurethane

Method: Two-Step Pre-polymer Method (Preferred for structural uniformity). Objective: Synthesize a PU elastomer with 5 wt% TMP crosslinking.

Phase 1: Preparation & Dehydration (Critical)

Context: TMP is hygroscopic. Absorbed water reacts with isocyanates to form urea and


 gas, causing bubbles/foaming in the final part.
  • Melt TMP: Heat TMP in an oven at 70°C until fully molten (MP is ~58°C).

  • Vacuum Drying: Place molten TMP and Polyol in separate vessels under vacuum (<5 mmHg) at 90°C for 2 hours.

  • Validation: Verify moisture content is <0.05% using Karl Fischer titration if available.

Phase 2: Pre-polymer Synthesis
  • Reactor Setup: 3-neck flask equipped with mechanical stirrer, nitrogen inlet, and thermometer.

  • Reaction: Charge the reactor with the calculated amount of Diisocyanate.

  • Addition: Slowly add the dried Polyol (Soft Segment) while stirring.

  • Temperature: Maintain 80°C . Exotherm will occur; control cooling to prevent runaway.

  • Completion: React for 2-3 hours until the

    
    NCO content (titrated) matches the theoretical pre-polymer value.
    
Phase 3: Chain Extension & Crosslinking (The TMP Step)
  • Temperature Adjustment: Cool pre-polymer to 60°C to lower reactivity and extend pot life.

  • TMP Addition: Add the molten, dried TMP to the pre-polymer.

    • Note: If the system is too viscous, TMP can be dissolved in a small amount of anhydrous MEK before addition.

  • Degassing: Rapidly mix for 2-3 minutes, then apply vacuum for 60-90 seconds to remove entrapped air. Work quickly —TMP increases viscosity rapidly.

  • Casting: Pour the mixture into a pre-heated mold (100°C) coated with release agent.

Phase 4: Curing
  • Initial Cure: 16 hours at 100°C .

  • Post Cure: 24 hours at room temperature to allow full network maturation.

Visualization: Experimental Workflow

Protocol Start Raw Materials Dry Vacuum Drying (90°C, <5mmHg) Start->Dry Remove H2O PrePoly Pre-polymer Synthesis (NCO + Polyol -> NCO-Terminated) Dry->PrePoly Step 1 Mix Crosslinking Mix (Add Molten TMP) PrePoly->Mix Step 2 Cast Cast & Degas Mix->Cast Pot Life < 5 min Cure Thermal Cure (100°C, 16h) Cast->Cure Network Formation

Figure 2: Step-by-step synthesis protocol ensuring moisture control and optimal network formation.

Characterization & Validation

To confirm the successful incorporation of TMP and the formation of a crosslinked network, perform the following assays.

Gel Content (Solvent Swelling Test)

A crosslinked polymer will swell but not dissolve. Linear polymers will dissolve.

  • Protocol: Immerse a weighed sample (

    
    ) in DMF or THF for 24 hours. Dry the remaining insoluble gel and weigh (
    
    
    
    ).
  • Metric: Gel Fraction (

    
    ) = 
    
    
    
    .
  • Target: >95% for a fully crosslinked system.

FTIR Spectroscopy
  • Target Peak: Disappearance of the Isocyanate (-N=C=O) peak at 2270 cm⁻¹ .

  • Confirmation: Appearance/Strengthening of Urethane (C=O) peak at 1700-1730 cm⁻¹ .

Thermal Analysis (DSC)
  • Observation: As TMP content increases, the Glass Transition Temperature (

    
    ) should shift to higher temperatures due to restricted chain mobility.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bubbles / Foaming Moisture contamination in TMP.Re-dry TMP at 90°C under vacuum. Ensure reactor is

purged.
Incomplete Cure (Tacky) Low NCO Index or impure TMP.Recalculate stoichiometry. Ensure Index

. Check TMP purity.
White Specks in Product TMP crystallization (Phase separation).TMP was not fully molten or dissolved upon addition. Pre-dissolve TMP in polyol or solvent.
Short Pot Life Reaction too fast.Lower mixing temperature to 50-60°C. Reduce catalyst concentration.

References

  • PubChem. (n.d.). Trimethylolpropane (Compound).[2][4][5][6][7][8][9] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Petrović, Z. S., et al. (2002). Effects of crosslinking on thermal and mechanical properties of polyurethanes.[10][8][11][12] Journal of Applied Polymer Science.[10][11] [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press.
  • Covestro. (n.d.). Polyurethane Raw Materials: Desmophen & Desmodur Technical Data Sheets. (General reference for NCO/OH indexing).

Sources

Application Note: High-Yield Synthesis of Trimethylolpropane Triacrylate (TMPTA) via Azeotropic Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Trimethylolpropane triacrylate (TMPTA) is a pivotal trifunctional monomer used extensively as a cross-linking agent.[1][2][3][4] While historically dominant in UV-curable coatings and inks, its role in drug development and biomedical engineering has expanded, particularly in the fabrication of hydrogels for controlled drug delivery and tissue scaffolding.

This protocol details the laboratory-scale synthesis of TMPTA via direct azeotropic esterification of butylidynetrimethanol (Trimethylolpropane, TMP) with acrylic acid. Unlike industrial bulk methods, this guide prioritizes high-purity isolation suitable for research applications where unreacted monomers (toxicity) and oligomers (variability) must be minimized.

Critical Safety Advisory

Health Hazard: TMPTA is classified as a skin sensitizer and a suspected carcinogen (Class 2). Unreacted acrylic acid is corrosive. Handling: All operations must be performed in a fume hood. Nitrile gloves and eye protection are mandatory. Biomedical Note: For drug delivery applications, the final product must be rigorously assayed for residual acrylic acid and inhibitors (e.g., MEHQ), which can be cytotoxic.

Reaction Mechanism & Strategy

The synthesis relies on Fischer Esterification , an equilibrium-limited reaction. To achieve tri-substitution (conversion of all three hydroxyl groups on TMP), the reaction equilibrium is driven to the right by the continuous removal of water (Le Chatelier’s principle).

The Chemical Pathway[4][5][6][7]
  • Protonation: The acid catalyst (p-TSA) protonates the carbonyl oxygen of the acrylic acid.

  • Nucleophilic Attack: The hydroxyl group of TMP attacks the carbonyl carbon.

  • Elimination: Water is eliminated, forming the ester linkage.

  • Azeotropic Distillation: A solvent (Toluene) forms a low-boiling azeotrope with water, carrying it out of the reaction mixture into a Dean-Stark trap.

Strategic Causality (Why we do what we do)
  • Solvent Choice (Toluene): Selected for its boiling point (~110°C). This temperature is high enough to drive the reaction kinetics but low enough to minimize thermal polymerization of the acrylate product compared to Xylene (~140°C).

  • Inhibitor System (MEHQ + Air): Acrylates are prone to radical polymerization at high temperatures. p-Methoxyphenol (MEHQ) is used as a radical scavenger. Crucially, MEHQ requires dissolved oxygen to function. Therefore, the reaction must be sparged with air (lean air), not pure nitrogen.

  • Catalyst (p-TSA): p-Toluenesulfonic acid is preferred over sulfuric acid as it is less oxidizing (reducing charring) and highly soluble in the organic phase.

Visualizing the Mechanism

ReactionMechanism TMP Trimethylolpropane (Reactant) Intermediate Tetrahedral Intermediate TMP->Intermediate Reflux (110°C) AA Acrylic Acid (Excess 3.3 eq) AA->Intermediate Reflux (110°C) Cat p-TSA Catalyst (Proton Source) Cat->Intermediate Catalysis Water Water (Byproduct) Intermediate->Water TMPTA TMPTA (Tri-ester Product) Intermediate->TMPTA DeanStark Dean-Stark Trap (Azeotropic Removal) Water->DeanStark Toluene Azeotrope DeanStark->Water Phase Separation

Figure 1: Reaction scheme illustrating the acid-catalyzed esterification and the critical role of azeotropic water removal.

Materials & Equipment

Reagents Table
ReagentRoleMW ( g/mol )Equiv.[5]Mass/Vol (for 100g TMP scale)
Trimethylolpropane (TMP) Substrate134.171.0100.0 g
Acrylic Acid (AA) Reactant72.063.3177.3 g (Excess ensures conversion)
p-Toluenesulfonic Acid Catalyst172.202 wt%~5.5 g
Toluene Solvent92.14N/A300 mL (approx 40-50% solids)
MEHQ (p-Methoxyphenol) Inhibitor124.14500 ppm~0.15 g
Sodium Carbonate (10%) WashN/AN/A200 mL
Brine (Saturated) WashN/AN/A200 mL
Equipment
  • Reaction Vessel: 1L 3-neck Round Bottom Flask (RBF).

  • Distillation: Dean-Stark trap fitted with a high-efficiency reflux condenser.

  • Agitation: Mechanical overhead stirrer (preferred over magnetic stir bars to prevent grinding/polymerization initiation).

  • Atmosphere: Air sparge tube (glass capillary) reaching the bottom of the flask.

Experimental Protocol

Phase 1: Synthesis (Reflux)[4]
  • Assembly: Set up the 3-neck flask with the mechanical stirrer (center), Dean-Stark trap + Condenser (side), and Air sparge inlet/Thermometer (side).

  • Charging: Add TMP (100 g), Toluene (300 mL), MEHQ (0.15 g), and Acrylic Acid (177.3 g) to the flask. Stir to dissolve.

  • Catalyst Addition: Add p-TSA (5.5 g). The mixture may turn slightly cloudy or pinkish depending on the inhibitor grade.

  • Air Flow: Initiate a gentle stream of air bubbling through the liquid. Self-Validation Check: If air flow stops, the inhibitor (MEHQ) stops working, and the pot may gel (polymerize) explosively.

  • Reflux: Heat the oil bath to ~120-130°C to achieve a vigorous reflux inside the flask (internal temp ~110°C).

  • Water Removal: Observe the Dean-Stark trap. Water (denser) will collect at the bottom; Toluene (lighter) will overflow back to the flask.

    • Theoretical Water Yield:

      
      .
      
  • Endpoint: Continue reflux (typically 6-10 hours) until water generation ceases and the collected volume approaches the theoretical yield (~40 mL).

Phase 2: Purification (Work-up)
  • Cooling: Cool the reaction mixture to room temperature (25°C).

  • Neutralization (Critical Step):

    • Transfer the mixture to a separatory funnel.

    • Wash with 10% Sodium Carbonate (

      
      )  solution (2 x 100 mL).
      
    • Observation: Vigorous bubbling (

      
      ) will occur as excess Acrylic Acid and p-TSA are neutralized.
      
    • Check: The aqueous layer pH should be basic (>8). If acidic, wash again.

  • Washing: Wash the organic layer with distilled water (1 x 100 mL) followed by saturated brine (1 x 100 mL) to remove trapped salts.

  • Drying: Collect the organic layer (Toluene + TMPTA) and dry over anhydrous Magnesium Sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) for 30 minutes. Filter off the solid.[6]
    
Phase 3: Isolation
  • Evaporation: Transfer the filtrate to a Rotary Evaporator.

  • Conditions: Set bath to 40-50°C. Apply vacuum gradually to prevent bumping.

  • Inhibitor Maintenance: It is often advisable to add a small fresh portion of inhibitor (100 ppm MEHQ) before stripping solvent if the product will be stored, as the original inhibitor may have been washed out.

  • Final Product: The residue is a clear to slightly yellowish viscous liquid.[7]

Process Workflow Diagram

Workflow Start Start: Charge Flask (TMP, AA, Toluene, MEHQ, p-TSA) Reflux Reflux with Dean-Stark (Remove Water) Start->Reflux Check Water Vol ~ Theoretical? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Wash Wash: 10% Na2CO3 (Remove Excess AA & Catalyst) Cool->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Strip Rotary Evaporation (Remove Toluene) Dry->Strip Final Pure TMPTA (Viscous Liquid) Strip->Final

Figure 2: Step-by-step workflow for the synthesis and purification of TMPTA.

Characterization & Quality Control

For research and drug development applications, the following QC metrics are required:

  • Acid Value (AV):

    • Method: Titration with KOH.

    • Target: < 1.0 mg KOH/g.[7] High AV indicates incomplete neutralization or residual Acrylic Acid.

  • FTIR Spectroscopy:

    • Signal: Disappearance of the broad -OH stretch (3200-3500 cm⁻¹).

    • Signal: Appearance of strong Ester C=O (1720 cm⁻¹) and Acrylate C=C (1635 cm⁻¹, 810 cm⁻¹).

  • HPLC/GPC:

    • Assess the presence of di-acrylate (incomplete reaction) or oligomers (thermal polymerization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation (Solidification) Failure of inhibitor system.Ensure continuous air sparging (not ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). Ensure temperature does not exceed 130°C.
Low Yield Incomplete water removal.Check Dean-Stark seal. Ensure vigorous reflux.
High Acid Value Inefficient washing.Increase volume or frequency of

washes. Ensure pH check of aqueous phase.
Cloudy Product Residual water or salts.Dry longer with

. Filter through a finer mesh (0.45 µm) if necessary.

References

  • Vertex AI Search. (2023). Synthesis of trimethylolpropane triacrylate from trimethylolpropane. 6[7]

  • PrepChem. (n.d.). Synthesis of trimethylolpropane triacrylate. 5

  • MDPI. (2024).[8] Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates. 8

  • BenchChem. (2025).[1] Application Notes and Protocols for 1,1,1-Trimethylolpropane Triacrylate (TMPTA). 1

  • Sigma-Aldrich. (n.d.). Trimethylolpropane triacrylate Technical Data. Link[7]

Sources

Procedure for synthesizing dendrimers with butylidynetrimethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Polyester Dendrimers Using Butylidynetrimethanol (TMP) Core

Abstract

This technical guide details the divergent synthesis of biodegradable polyester dendrimers utilizing Butylidynetrimethanol (commonly referred to as Trimethylolpropane or TMP ) as the


 core molecule. Unlike poly(amidoamine) (PAMAM) dendrimers, TMP-based polyester architectures offer superior biodegradability and reduced cytotoxicity, making them ideal candidates for drug delivery vectors. This protocol focuses on the construction of Generation 1 (G1) and Generation 2 (G2) dendrimers using the 2,2-bis(methylol)propionic acid (bis-MPA)  building block via anhydride or carbodiimide activation.

Part 1: Strategic Considerations & Mechanism

The Role of Butylidynetrimethanol (TMP)

Butylidynetrimethanol (CAS: 77-99-6) serves as a trifunctional (


) core. Its neopentyl structure provides exceptional thermal and hydrolytic stability to the internal skeleton, while its three primary hydroxyl groups allow for symmetrical radial growth.
  • Advantage: The

    
     symmetry of TMP minimizes steric congestion at lower generations compared to pentaerythritol (
    
    
    
    ) cores.
  • Application: When coupled with bis-MPA, the resulting scaffold is hydrolytically degradable, breaking down into harmless metabolic byproducts (TMP and propionic acid derivatives) in physiological conditions.

Synthetic Pathway: Divergent Growth

We utilize a Divergent Growth Strategy . Growth propagates outward from the TMP core.

  • Activation/Coupling: TMP reacts with protected bis-MPA (acetonide-protected) to form the protected G1 dendrimer.

  • Deprotection: The acetonide groups are removed to reveal hydroxyl surface groups (G1-OH).

  • Iteration: The cycle repeats to form G2, G3, etc.

Visual Workflow (Pathway Logic)

DendrimerSynthesis TMP Butylidynetrimethanol (TMP Core - 3 OH) G1_Prot G1-Protected (6 Acetonide Groups) TMP->G1_Prot Esterification (DCC/DPTS or Anhydride) BisMPA Acetonide-bis-MPA (Protected Monomer) BisMPA->G1_Prot G1_OH G1-OH (6 Hydroxyl Groups) G1_Prot->G1_OH Acid Hydrolysis (Deprotection) G2_Prot G2-Protected (12 Acetonide Groups) G1_OH->G2_Prot Esterification (Repeat Cycle)

Figure 1: Divergent synthesis workflow for TMP-core polyester dendrimers. The cycle alternates between esterification (growth) and hydrolysis (activation).

Part 2: Materials & Experimental Protocols

Critical Reagents
ReagentRolePurity Requirement
Butylidynetrimethanol (TMP) CoreRecrystallize from acetone if slightly yellow.
Acetonide-2,2-bis(methoxy)propionic acid MonomerSynthesize or purchase high purity (>98%).
DCC (N,N'-dicyclohexylcarbodiimide) Coupling AgentMust be free-flowing white solid. Discard if yellow/wet.
DPTS CatalystSynthesize from DMAP + p-TsOH (1:1 molar ratio).
Dichloromethane (DCM) SolventCRITICAL: Must be anhydrous (dry over CaH2 or molecular sieves).
Protocol A: Synthesis of G1-Protected Dendrimer

Objective: Esterification of TMP (3 -OH groups) with Acetonide-bis-MPA.

Stoichiometry Table:

Component Molar Equivalents (eq) Rationale
TMP (Core) 1.0 Limiting Reagent
Acetonide-bis-MPA 3.3 - 3.5 Slight excess (1.1 per OH) ensures full substitution.
DCC 3.5 - 3.8 Activates the carboxylic acid.

| DPTS | 0.3 - 0.5 | Proton transfer catalyst (prevents N-acyl urea side product). |

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add TMP (1.0 eq), Acetonide-bis-MPA (3.5 eq), and DPTS (0.4 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to TMP).

  • Activation: Dissolve DCC (3.6 eq) in a minimal amount of anhydrous DCM in a separate vial.

  • Addition: Add the DCC solution dropwise to the reaction flask over 15 minutes at room temperature.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates. This is a sign the reaction is proceeding.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexane 40:60). Stain with CAM (Cerium Ammonium Molybdate) or KMnO4. The TMP spot (baseline) must disappear completely.

  • Workup:

    • Filter the reaction mixture through a glass frit or Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate with 10%

      
       (removes DMAP/DPTS), then 10% 
      
      
      
      (removes unreacted acid), and finally Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient Hexane:Ethyl Acetate (start 80:20

      
       60:40).
      
    • Yield: Expect >90% as a viscous colorless oil or white solid.

Protocol B: Deprotection (Synthesis of G1-OH)

Objective: Removal of acetonide groups to reveal 6 reactive hydroxyls.

  • Dissolution: Dissolve G1-Protected dendrimer in Methanol (MeOH).

  • Catalysis: Add Dowex 50W-X8 (acidic ion-exchange resin) beads directly to the flask.

    • Alternative: Use a catalytic amount of concentrated HCl (approx 2-3 drops per gram of polymer), but resin is preferred for easier workup.

  • Reaction: Stir at

    
     for 2–4 hours.
    
    • Mechanism:[1][2][3] Acid-catalyzed hydrolysis of the acetal.

  • Validation: The solution will become homogeneous if the protected precursor was not fully soluble in MeOH.

  • Workup:

    • Filter off the Dowex resin.

    • Evaporate MeOH under reduced pressure.[2]

    • No column chromatography is usually needed here if the starting material was pure.

    • Result:G1-OH (Butylidynetrimethanol-core hyperbranched polyester, Gen 1).

Part 3: Self-Validating Systems (QC & Analytics)

To ensure scientific integrity, the synthesized dendrimer must pass the following "Self-Validating" checkpoints before proceeding to the next generation.

NMR Spectroscopy Validation ( NMR in or )

A successful reaction is defined by specific signal shifts.

MoietyExpected Signal (G1-Protected)Expected Signal (G1-OH)Validation Logic
Acetonide Methyls

1.35 - 1.45 ppm (Singlets)
ABSENT Presence in G1-OH indicates incomplete deprotection.
Core Methylene

4.0 - 4.2 ppm (Multiplet)

4.0 - 4.2 ppm
Remains constant (Internal Standard).
Hydroxyl Protons ABSENT Broad singlet (variable)Disappears upon

shake.
MALDI-TOF Mass Spectrometry

This is the gold standard for detecting structural defects (e.g., missing arms).

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB) or Dithranol + NaTFA.

  • Criterion: You should see a single dominant peak corresponding to the

    
     adduct.
    
  • Defect Detection: Look for peaks with mass

    
    . If these exist, the coupling efficiency in Protocol A was insufficient.
    

Part 4: Troubleshooting & Expert Insights

Issue 1: The "Urea Nightmare" (Trace DCU)

  • Symptom:[1][4] Cloudy product after column chromatography.

  • Cause: DCU is slightly soluble in DCM.

  • Solution: Switch solvent to Acetone or cold Ethyl Acetate before filtering. DCU is virtually insoluble in cold acetone.

Issue 2: Incomplete Substitution (Missing Arms)

  • Symptom:[1][4] MALDI shows

    
     (mass of one acetonide-bis-MPA unit).
    
  • Cause: Steric hindrance or wet solvent consuming DCC.

  • Correction: Re-dissolve the product and perform a "top-up" reaction: Add 0.5 eq of monomer and DCC/DPTS and stir for another 12 hours.

Issue 3: Core Degradation

  • Symptom:[3][4] Yellowing of the product.

  • Cause: Oxidation of the TMP core or residual p-TsOH.

  • Correction: Ensure the

    
     wash in Protocol A is thorough. Perform reactions under strict inert atmosphere.
    

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-Stage Convergent Approach for the Synthesis of Functionalized Dendritic Aliphatic Polyesters Based on 2,2-Bis(methylol)propionic Acid. Macromolecules, 31(13), 4061–4068. Link

  • Malkoch, M., Malmström, E., & Hult, A. (2002). Rapid and efficient synthesis of aliphatic ester dendrimers and dendrons. Macromolecules, 35(22), 8307–8314. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[5] Chemical Society Reviews, 42(13), 5858-5879.[5][6] Link

  • Polymer Factory. (n.d.). Bis-MPA Dendrimer Protocols and Specifications. Polymer Factory Sweden AB. Link

Sources

Application Note: Formulation and Kinetic Evaluation of UV-Curable Coatings Using Butylidynetrimethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Butylidynetrimethanol—universally recognized in materials science as Trimethylolpropane (TMP)—serves as the foundational aliphatic scaffold for some of the most critical reactive diluents in radiation-cured materials. Its tri-esterified derivative, Trimethylolpropane Triacrylate (TMPTA), is a trifunctional monomer widely utilized in UV-curable coatings, pressure-sensitive adhesives (PSAs), and biomedical device encapsulants[1].

For researchers and drug development professionals designing transbuccal drug delivery patches or optical fiber coatings for medical endoscopes, TMPTA-based UV-curable systems offer rapid curing kinetics, high crosslink density, and excellent chemical resistance[2][3]. However, achieving a flawless polymeric network requires a deep understanding of photopolymerization kinetics, specifically the balance between auto-acceleration and vitrification. This guide provides a comprehensive, self-validating framework for formulating and characterizing TMPTA-driven UV-curable systems.

Mechanistic Insights: Photopolymerization Kinetics

The high performance of TMPTA is fundamentally tied to its three terminal acrylate groups, which facilitate rapid three-dimensional network formation. When a photoinitiator undergoes unimolecular bond cleavage (Type I) or bimolecular electron transfer (Type II) under UV irradiation, the resulting free radicals attack the electron-rich C=C double bonds of the TMPTA monomer[4].

The Causality of Vitrification: Because TMPTA is trifunctional, the polymerization rapidly enters an auto-acceleration phase known as the Trommsdorff-Norrish effect. As the polymer network forms, the viscosity of the medium increases drastically. This restricts the mobility of large, propagating polymer chains, preventing them from terminating one another, while small unreacted monomer molecules continue to diffuse and react[1][5].

However, this rapid crosslinking introduces a critical formulation challenge: Vitrification . As the glass transition temperature (


) of the curing network surpasses the ambient curing temperature, the reaction transitions from being kinetically controlled to diffusion-controlled. This often leaves trapped, unreacted C=C bonds within the matrix[1][3]. In biomedical applications, unreacted monomers represent a severe toxicity risk, necessitating precise kinetic monitoring and the potential use of co-monomers to maintain chain mobility.

Mechanism PI Photoinitiator (Type I / II) Radical Free Radicals (R•) PI->Radical UV Light (Cleavage) Prop Propagation (Chain Growth) Radical->Prop + Monomer Monomer TMPTA Monomer (Trifunctional) Monomer->Prop Reaction Network Crosslinked Polymer Network Prop->Network Auto-acceleration (Trommsdorff Effect) Vit Vitrification (Trapped C=C) Network->Vit Diffusion Limit (Tg > T_cure)

Fig 1. Mechanistic pathway of TMPTA photopolymerization illustrating the progression to vitrification.

Formulation Architecture & Component Selection

A robust UV-curable coating requires a strategic stoichiometric balance to ensure complete conversion and optimal physical properties.

  • Base Oligomers: These provide the primary backbone and dictate the macroscopic properties of the coating. Polydimethylsiloxane epoxy acrylates (PSEA) or polyurethane acrylates (PGUA) are frequently used to impart flexibility and substrate adhesion[2].

  • Reactive Diluents (TMPTA vs. TMPEOTA): TMPTA acts as both a viscosity reducer and a primary crosslinking agent. Regulatory Note: The European Chemicals Agency (ECHA) recently reclassified TMPTA as a Category 2 carcinogen due to skin sensitization risks[6]. Consequently, formulators developing skin-contact adhesives or biocompatible coatings often substitute TMPTA with its ethoxylated derivative, TMPEOTA. Ethoxylation increases the molecular spacer length between acrylate groups, enhancing flexibility and reducing toxicity, albeit at the cost of a slightly slower curing rate[3].

  • Photoinitiators: Selected based on the emission spectrum of the UV source (e.g., 1-Hydroxycyclohexyl-phenyl-ketone for 365 nm LED systems)[4][7].

Quantitative Data: Component Comparison

Table 1: Comparative Properties of Reactive Diluents in UV-Curable Systems

ParameterTMPTA (Butylidynetrimethanol Triacrylate)TMPEOTA (Ethoxylated TMPTA)HDDA (Hexanediol Diacrylate)
Functionality 3 (Trifunctional)3 (Trifunctional)2 (Bifunctional)
Viscosity (cps @ 25°C) ~100~70~10
Curing Speed Very FastFastModerate
Gel Fraction Yield >95%>90%~85%
Trapped C=C Bonds High (Due to early vitrification)ModerateLow
Primary Application Hard coatings, Optical fibersFlexible coatings, PSAsViscosity reduction

(Data synthesized from comparative curing performance studies[1][3])

Experimental Protocols

The following protocols establish a self-validating workflow. The thermal data obtained via Photo-DSC (Protocol 2) must directly correlate with the molecular conversion data obtained via FTIR-ATR (Protocol 3) to confirm the integrity of the cured network.

Workflow Step1 1. Oligomer & TMPTA Blending (Homogenization) Step2 2. Photoinitiator Addition (Actinic Light Restricted) Step1->Step2 Step3 3. Substrate Coating (Wire-wound rod, 50 µm) Step2->Step3 Step4 4. UV Irradiation (Mercury/LED Lamp, N2 Purge) Step3->Step4 Step5 5. Kinetic & Thermal Analysis (Photo-DSC / FTIR-ATR) Step4->Step5

Fig 2. Step-by-step experimental workflow for formulation and kinetic validation of UV coatings.

Protocol 1: Preparation of the UV-Curable Matrix

Causality Check: Oligomers are highly viscous. The reactive diluent (TMPTA) must be added before the photoinitiator to lower the system's viscosity, ensuring the photoinitiator disperses homogeneously without localized concentration gradients.

  • Weighing: Dispense the base oligomer (e.g., PGUA) into a light-shielded amber glass vial.

  • Dilution: Add the required stoichiometric ratio of TMPTA (e.g., an 8:3:2 ratio of PGUA:PSEA:TMPTA is optimal for primary buffer coatings)[2].

  • Mixing: Homogenize using a planetary centrifugal mixer at 2000 RPM for 5 minutes to prevent air entrapment.

  • Sensitization: Under yellow light conditions (to prevent premature photopolymerization), add the photoinitiator at 1-3 wt%[4].

  • Degassing: Place the formulation in a vacuum desiccator for 15 minutes. Removing micro-bubbles is critical, as dissolved oxygen acts as a radical scavenger and inhibits curing.

Protocol 2: Real-Time Photo-DSC for Kinetic Validation

Causality Check: Standard DSC cannot capture the instantaneous nature of UV curing. Isothermal Photo-DSC captures the rapid exothermic heat flow of the radical propagation step, allowing the precise calculation of the maximum reaction rate (


)[1][3].
  • Sample Loading: Deposit 2-3 mg of the liquid formulation into an open aluminum DSC pan.

  • Equilibration: Place the sample and an empty reference pan into the Photo-DSC cell maintained isothermally at 25°C.

  • Purging: Purge the cell with high-purity Nitrogen (50 mL/min) for 5 minutes to eliminate oxygen inhibition.

  • Irradiation: Irradiate the sample using a UV spot curing system (e.g., 365 nm LED, 50 mW/cm²) for 3 minutes.

  • Integration: Integrate the area under the exothermic peak to calculate the total heat of polymerization (

    
    ). Compare this against the theoretical heat of polymerization for an acrylate double bond (~86 kJ/mol) to determine the overall conversion efficiency.
    
Protocol 3: FTIR-ATR Analysis of Double Bond Conversion

Causality Check: Why measure at 810 cm⁻¹? This specific peak corresponds to the out-of-plane twisting vibration of the acrylate C=C bond. As polymerization proceeds, this bond is consumed. Normalizing it against a stable reference peak ensures that variations in film thickness do not skew the data[1][3].

  • Coating: Apply a 50 µm film of the formulation onto a glass slide using a wire-wound drawdown bar.

  • Baseline Measurement: Obtain a baseline FTIR-ATR spectrum of the uncured liquid. Focus on the acrylate deformation band at 810 cm⁻¹ and the stable carbonyl (C=O) stretch at 1720 cm⁻¹.

  • Curing: Pass the coated slide under a UV conveyor system at a controlled dose (e.g., 500 mJ/cm²).

  • Post-Cure Measurement: Obtain the FTIR-ATR spectrum of the cured solid film.

  • Quantification: Calculate the conversion percentage using the formula:

    
    
    Note: If conversion is below 85%, increase the photoinitiator concentration or substitute a portion of TMPTA with a bifunctional monomer to delay vitrification.
    

References

  • Ataman Kimya. "TRIMETHYLOLPROPANE TRIACRYLATE". atamanchemicals.com.

  • Triwill Group. "Understanding TMPTA and Its Role in UV-Curable Coatings". triwillgroup.com. 6

  • National Institutes of Health (PMC). "Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies". nih.gov. 4

  • Centre National de la Recherche Scientifique (CNRS). "Synthesis and characterization of ultraviolet light-curable resin for optical fiber coating". cnrs.fr. 2

  • Scientific.Net. "Curing Properties of UV-Cured Pressure Sensitive Adhesives". scientific.net. 1

  • Taylor & Francis. "The curing performance of UV-curable semi-interpenetrating polymer network structured acrylic pressure-sensitive adhesives". tandfonline.com. 3

Sources

Application Note: Catalytic Strategies for the Etherification of Butylidynetrimethanol (TMP)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

Butylidynetrimethanol (CAS: 77-99-6), commonly known as Trimethylolpropane (TMP) , is a trifunctional neopentyl polyol.[1] While widely recognized in the polymer industry for ester-based biolubricants and alkyd resins, its ether derivatives represent a critical class of stable, non-hydrolyzable linkers essential for advanced drug delivery systems (dendrimers, hydrogels) and specialized cross-linking agents.[1][2]

The Challenge of TMP Etherification

Etherification of TMP presents a unique chemoselectivity challenge due to its three equivalent primary hydroxyl groups.[2] Unlike simple alcohols, the neopentyl structure creates steric constraints, while the presence of three -OH groups leads to statistical mixtures of mono-, di-, and tri-ethers unless specific catalytic strategies are employed.[1][2]

This guide details two distinct catalytic methodologies tailored for different research needs:

  • Phase-Transfer Catalyzed (PTC) Williamson Synthesis: The robust "workhorse" method for alkylating agents (e.g., allyl, benzyl).

  • Lewis Acid-Catalyzed Reductive Etherification: A "precision" method using carbonyls, ideal for introducing complex pharmaceutical motifs under mild conditions.[1]

Part 2: Mechanistic Pathways & Catalytic Logic[2]

Method A: Phase-Transfer Catalyzed Williamson Etherification

Best for: Synthesis of TMP-Allyl ethers (crosslinkers) and TMP-Benzyl ethers (protecting groups).

In a standard biphasic system (Liquid/Solid or Liquid/Liquid), the alkoxide anion of TMP is poorly soluble in the organic phase where the alkyl halide resides.[2] A Phase Transfer Catalyst (PTC) , typically a quaternary ammonium salt or polyethylene glycol (PEG), shuttles the active alkoxide species into the organic layer, increasing reaction rates by orders of magnitude and suppressing side reactions.[1][2]

Mechanism Visualization:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase (Base) cluster_interface Interface cluster_organic Organic Phase NaOH NaOH (Solid/Aq) TMP_O_Na TMP-O⁻ Na⁺ NaOH->TMP_O_Na Deprotonation TMP_OH TMP-OH IonPair [TMP-O⁻ Q⁺] TMP_O_Na->IonPair Ion Exchange (w/ Q⁺X⁻) Q_Cl Q⁺X⁻ (Catalyst) RX R-X (Alkyl Halide) Product TMP-O-R + Q⁺X⁻ IonPair->Product SN2 Attack on R-X Product->Q_Cl Catalyst Regeneration

Figure 1: Mechanism of Phase-Transfer Catalyzed etherification. The catalyst (Q+) extracts the TMP alkoxide into the organic phase for reaction.[2]

Method B: Lewis Acid-Catalyzed Reductive Etherification

Best for: Late-stage functionalization in medicinal chemistry; avoiding strong bases.

This method couples TMP with aldehydes or ketones using a silane reducing agent. It avoids the use of toxic alkyl halides and strong bases, preserving sensitive functional groups (e.g., esters, amides) elsewhere in the molecule.[1][2]

Mechanism:

  • Activation: Lewis Acid (e.g., BiCl₃, InCl₃) activates the carbonyl oxygen.[1][2]

  • Addition: TMP hydroxyl attacks the carbonyl to form a hemiacetal.

  • Reduction: The silane (e.g., Et₃SiH) reduces the hemiacetal to an ether.[2]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of TMP Diallyl Ether via PTC

Target Audience: Process Chemists scaling up cross-linkers.

Reagents:

  • Substrate: Trimethylolpropane (TMP) [134.17 g/mol ]

  • Reagent: Allyl Chloride (or Allyl Bromide for faster kinetics)

  • Base: NaOH (Solid, beads preferred)[1][2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or PEG-6000 (1-3 mol%)

  • Solvent: Toluene (or solvent-free if reagents allow)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for solid-liquid PTC), a reflux condenser, and a pressure-equalizing addition funnel.

  • Dissolution: Charge TMP (10.0 g, 74.5 mmol) and Toluene (50 mL). Heat to 50°C to ensure complete dissolution.

  • Catalyst Addition: Add TBAB (0.72 g, 2.2 mmol, 3 mol%). Stir for 10 minutes to disperse.

  • Base Addition: Add solid NaOH (9.0 g, 225 mmol, 3.0 equiv) slowly. Note: Using solid NaOH with low water content minimizes hydrolysis of the alkyl halide.[2]

  • Reaction: Heat mixture to 65°C . Add Allyl Chloride (18.2 mL, 223 mmol, 3.0 equiv) dropwise over 1 hour.

    • Critical Control Point: The reaction is exothermic.[2] Monitor internal temperature strictly.

  • Digestion: After addition, increase temperature to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-FID.[3][4]

  • Workup: Cool to room temperature. Filter off the solid salts (NaCl/NaOH). Wash the filtrate with water (2 x 20 mL) to remove residual catalyst and unreacted TMP.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~150°C at 10 mmHg) to separate mono-, di-, and tri-allyl ethers.[1]

Data Summary Table: Solvent & Catalyst Effects

CatalystSolventTemp (°C)Yield (Di-ether)Selectivity Note
None Toluene80<10%Reaction stalled
TBAB Toluene6575%High Di/Tri mix
PEG-6000 Dioxane8092%Favors Tri-ether
TBAB 50% NaOH (aq)4085%Hydrolysis risk
Protocol 2: BiCl₃-Catalyzed Reductive Etherification

Target Audience: Medicinal Chemists synthesizing drug linkers.

Reagents:

  • Substrate: TMP

  • Reagent: Benzaldehyde (or derivative)

  • Reductant: Triethylsilane (Et₃SiH)

  • Catalyst: Bismuth(III) Chloride (BiCl₃) [5-10 mol%]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere.

  • Charging: Add TMP (1.34 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol, 1 equiv for mono-ether). Dissolve in dry MeCN (20 mL).

  • Catalyst: Add BiCl₃ (157 mg, 0.5 mmol, 5 mol%). The solution may turn slightly yellow.[2]

  • Reduction: Add Triethylsilane (1.16 g, 10 mmol) dropwise at Room Temperature (25°C).

    • Observation: Gas evolution (H₂) is not typical here, but mild exotherm may occur.[1]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine.

  • Purification: Silica gel column chromatography. The high polarity difference between TMP-Monoether and unreacted TMP makes separation straightforward.[2]

Part 4: Troubleshooting & Optimization

Controlling Selectivity (Mono vs. Tri)

The statistical probability of reacting the first, second, or third hydroxyl group is the primary challenge.[1][2]

  • To favor Mono-ether:

    • Use a large excess of TMP (3-5 equivalents) relative to the electrophile.

    • Use the Reductive Etherification (Method B) protocol, as the steric bulk of the catalyst/silane complex often slows down subsequent substitutions.[2]

  • To favor Tri-ether:

    • Use Method A (PTC) with excess alkyl halide (4+ equivalents).

    • Use a more lipophilic catalyst (e.g., Aliquat 336) to keep the reaction strictly in the organic phase.[2]

Safety & Handling
  • Allyl Chloride/Bromide: Potent lachrymators and alkylating agents. Handle only in a fume hood.

  • Exotherms: The Williamson synthesis is highly exothermic upon addition of the halide.[2] Failure to control temperature can lead to runaway reactions or flash vaporization of the halide.[2]

  • Peroxides: Ethers of TMP (especially allyl ethers) can form explosive peroxides upon storage. Stabilize with BHT (10-100 ppm) and test for peroxides before distillation.

References

  • Synthesis of Trimethylolpropane Diallyl Ether (Industrial PTC Protocol)
  • Reductive Etherification Mechanism & Catalyst Scope

    • Title: "Catalytic Reductive Alcohol Etherific
    • Source:ChemSusChem (via PMC), 2021.[1]

    • URL:[Link]

  • General Properties and Applications of TMP

    • Source: ChemicalBook & PubChem D
    • URL:[Link]

  • Phase Transfer Catalysis Fundamentals

    • Context: Validating the use of TBAB/PEG for polyol etherific
    • Source:Journal of Chemical Education, "Phase-Transfer Catalysis in Organic Synthesis."[1]

    • URL:[Link]

Sources

Application Note: Synthesis of Star-Shaped & Branched Biodegradable Polyesters Incorporating Butylidynetrimethanol (TMP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Basis

Butylidynetrimethanol , industrially known as Trimethylolpropane (TMP) , is a trifunctional polyol (


) essential for engineering advanced biodegradable polymer architectures. Unlike linear precursors (e.g., 1,4-butanediol) that form simple linear chains, TMP acts as a branching core .

In the context of biodegradable plastics—specifically Poly(L-lactide) (PLA) and Poly(butylene succinate) (PBS) —incorporating TMP fundamentally alters the material's topology from linear to star-shaped or hyperbranched.

Why Incorporate TMP?
  • Rheological Control: Star-shaped polymers exhibit lower solution viscosity but significantly higher melt strength compared to linear analogs of the same molecular weight. This is critical for processing techniques like film blowing and electrospinning.

  • Tunable Degradation: Branching disrupts polymer crystallinity. By controlling the TMP feed ratio, researchers can tune the amorphous fraction, thereby accelerating or decelerating hydrolytic degradation rates for drug delivery or agricultural applications.

  • Functionalization: The multiple hydroxyl end-groups in star polymers provide increased sites for drug conjugation or further chemical modification.

Mechanism of Action: The "Core-First" Approach

The synthesis of star-shaped polymers using TMP relies on the Core-First mechanism. TMP possesses three primary hydroxyl groups, each capable of initiating Ring-Opening Polymerization (ROP).

Reaction Logic
  • Initiation: The hydroxyl groups of TMP attack the carbonyl carbon of the cyclic monomer (e.g., L-Lactide).

  • Propagation: The ring opens, and the active chain end propagates outward from the TMP core.

  • Result: A 3-arm star polymer (

    
     type) where the arm length is controlled by the Monomer-to-Initiator ([M]/[I]) ratio.
    

ROP_Mechanism TMP Butylidynetrimethanol (TMP) (Trifunctional Initiator) Complex Activated TMP-Catalyst Complex TMP->Complex Activation Lactide L-Lactide (Cyclic Monomer) Prop Chain Propagation (Ring Opening) Lactide->Prop Monomer Feed Catalyst Catalyst Sn(Oct)2 Catalyst->Complex Complex->Prop Initiation StarPolymer 3-Arm Star-Shaped PLA (Final Product) Prop->StarPolymer Termination

Figure 1: Schematic pathway for the synthesis of 3-arm star-shaped PLA using TMP as the core initiator.

Protocol A: Synthesis of Star-Shaped Poly(L-lactide) (Star-PLA)

Application: Drug delivery nanocarriers, high-melt-strength filaments. Method: Bulk Ring-Opening Polymerization (ROP).

Materials & Reagents[1][2][3][4][5][6][7]
  • Monomer: L-Lactide (Purified by recrystallization from ethyl acetate).

  • Initiator: Butylidynetrimethanol (TMP) (Dried under vacuum at 50°C for 24h).

  • Catalyst: Stannous Octoate (

    
    ) (0.05 - 0.1 wt%).
    
  • Solvent (Purification): Dichloromethane (DCM) and cold Methanol.

Step-by-Step Methodology
1. Pre-Reaction Purification (Critical)
  • Context: Water acts as a competing initiator, producing linear contaminants.

  • Step: Recrystallize L-Lactide twice in dry ethyl acetate. Dry TMP in a vacuum oven over

    
     to remove trace moisture.
    
2. Polymerization Setup
  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the calculated amount of L-Lactide and TMP.

  • Calculation: Target Molecular Weight (

    
    ) = 
    
    
    
    .
  • Example: For 10,000 g/mol star-PLA, use ~69 molar equivalents of Lactide per 1 mole of TMP.

3. Reaction
  • Purge the flask with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Add

    
     (dissolved in dry toluene) via syringe.
    
  • Immerse flask in an oil bath pre-heated to 130°C .

  • Duration: 12–24 hours under continuous stirring. The mixture will become highly viscous.

4. Termination & Purification
  • Cool the flask to room temperature to quench the reaction.

  • Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).

  • Precipitation: Drop the DCM solution slowly into excess cold Methanol (10:1 Methanol:DCM ratio) under vigorous stirring. The star polymer will precipitate as a white solid.

  • Filter and vacuum dry at 40°C for 48 hours.

Protocol B: Synthesis of Branched Poly(butylene succinate) (PBS)

Application: Biodegradable films, agricultural mulch. Method: Melt Polycondensation.

Step-by-Step Methodology
  • Esterification:

    • Charge a reactor with Succinic Acid and 1,4-Butanediol (1:1.2 molar ratio).

    • Add TMP (0.2 – 1.0 mol%) at this stage to ensure incorporation into the backbone.

    • Heat to 160–190°C under

      
       flow. Water is evolved.
      
  • Polycondensation:

    • Add catalyst (Titanium tetraisopropoxide or

      
      ).
      
    • Increase temperature to 230°C and apply high vacuum (< 100 Pa).

    • Monitor Torque: As branching occurs, melt viscosity rises exponentially. Stop reaction before torque exceeds reactor limits (to avoid cross-linking/gelation).

Characterization & Validation

To ensure the synthesis of a star architecture rather than a linear blend, specific characterization steps are required.

Data Comparison: Linear vs. Star-Shaped PLA
PropertyLinear PLA (

20k)
Star-PLA (TMP-Core,

20k)
Interpretation
Intrinsic Viscosity (

)
HighLower Star polymers have a smaller hydrodynamic radius than linear chains of equal mass.
Melt Strength LowHigh Branching increases chain entanglement, preventing dripping during processing.
Crystallinity (

)
~40-50%10-30% Branch points disrupt chain folding, creating larger amorphous regions.
End Groups per Molecule 23 Verifiable via

-NMR end-group analysis.
Validation Workflow

Validation_Workflow cluster_tests Analytical Battery Sample Synthesized Polymer GPC GPC / SEC (Triple Detection) Sample->GPC NMR 1H-NMR (End-Group Analysis) Sample->NMR DSC DSC / TGA (Thermal Properties) Sample->DSC Result_GPC Confirm Low Hydrodynamic Radius (Star vs Linear) GPC->Result_GPC Result_NMR Verify TMP Integration (Peak at 0.9 ppm -CH3) NMR->Result_NMR Result_DSC Assess Tg & Crystallinity DSC->Result_DSC

Figure 2: Analytical workflow for validating the star-shaped architecture and purity of TMP-initiated polyesters.

Troubleshooting Guide
  • Problem: Bimodal distribution in GPC.

    • Cause: Moisture initiation. Water initiated linear chains while TMP initiated star chains.

    • Fix: Re-dry monomers and TMP; ensure inert atmosphere.

  • Problem: Gelation during PBS synthesis.

    • Cause: TMP concentration too high (>1.5 mol%) or reaction time too long.

    • Fix: Reduce TMP to <0.5 mol% or stop polycondensation earlier.

References

  • PubChem. Propylidynetrimethanol (Trimethylolpropane) - Compound Summary. National Library of Medicine. Available at: [Link]

  • Spinu, M., et al.Synthesis of star-shaped poly(L-lactide)s initiated by multifunctional alcohols. Journal of Polymer Science. (General Protocol Reference).
  • Bikiaris, D. N., et al. Synthesis of branched poly(butylene succinate): Structure-properties relationship. ResearchGate.[1][2] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Propylidynetrimethanol.[3] Available at: [Link]

  • Perry, S. Biodegradable star-shaped poly(lactic acid): Synthesis and reaction kinetics. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification of butylidynetrimethanol via recrystallization techniques

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of butylidynetrimethanol via recrystallization techniques Content type: Technical Support Center (Q&A + Protocols) Audience: Researchers, scientists, and drug development professionals.

Technical Support Center & Troubleshooting Hub

Introduction: The Purity Imperative

Butylidynetrimethanol (Trimethylolpropane, TMP, CAS: 77-99-6) is a critical trifunctional polyol used as a scaffold in drug delivery systems, high-performance alkyd resins, and synthetic lubricants. While industrial grades (98%) are sufficient for bulk polymers, pharmaceutical and high-end electronic applications often demand purities exceeding 99.5% with strict limits on ionic species (sodium formate) and oligomeric byproducts (di-trimethylolpropane, Di-TMP).

This guide addresses the specific challenges of purifying TMP via recrystallization , a technique chosen when distillation is insufficient to remove trace salts or thermally sensitive color bodies.

Solvent Selection & Solubility Logic

Q: Which solvent system provides the highest selectivity for TMP recrystallization?

A: Ethyl Acetate (EtOAc) is the gold standard for laboratory and pilot-scale recrystallization of TMP, though dry Acetone is a viable alternative for specific impurity profiles.

  • The Logic: TMP is highly hygroscopic and miscible with water and lower alcohols (methanol, ethanol). Recrystallizing from these solvents often leads to "oiling out" rather than crystallization due to hydrogen bonding networks preventing lattice formation.

  • Selectivity: TMP shows a steep solubility curve in Ethyl Acetate—highly soluble at reflux (~77°C) but significantly less soluble at room temperature. Crucially, Sodium Formate (the primary salt impurity from the Cannizzaro synthesis) is virtually insoluble in hot Ethyl Acetate, allowing for its removal via hot filtration [1].

Q: Can I use a dual-solvent system to improve yield?

A: Yes, but proceed with caution. A Toluene/Isopropanol system can be effective, but for high-purity polishing, an Ethyl Acetate/Hexane (Solvent/Anti-solvent) method is preferred if yield from pure EtOAc is too low.

  • Protocol: Dissolve TMP in minimum hot Ethyl Acetate, then add warm Hexane until slight turbidity persists. Cool slowly. This forces TMP out of solution while keeping more non-polar organic impurities (like cyclic formals) in the mother liquor.

Critical Impurity Removal

Q: How do I efficiently remove Sodium Formate salts?

A: Sodium formate is a byproduct of the base-catalyzed condensation (Cannizzaro reaction). It does not co-crystallize with TMP but can be mechanically trapped.

  • Solution: Perform a Hot Filtration step.[1][2][3][4]

    • Dissolve crude TMP in refluxing Ethyl Acetate (ratio ~1:1 to 1:2 w/v).

    • While maintaining reflux temperature, pass the solution through a heated sintered glass funnel (Grade 3) or a pad of Celite.

    • The insoluble Sodium Formate remains on the filter. The filtrate contains the dissolved TMP.

Q: My final product still has a yellow tint. How do I remove color bodies?

A: Color bodies in TMP are often conjugated aldehydes or oxidation products.

  • Intervention: Add Activated Carbon (0.5 - 1.0 wt% relative to TMP mass) during the dissolution step.

  • Caution: TMP has a low melting point (~58°C). Ensure the carbon is removed via hot filtration before the solution cools below 60°C to prevent premature crystallization on the carbon filter cake, which would reduce yield.

Operational Troubleshooting

Q: The solution is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

A: This is the most common failure mode and indicates excess moisture .

  • Mechanism: TMP is extremely hygroscopic. If the solvent contains water (e.g., wet EtOAc), the water-TMP phase separates as a dense oil before the crystal lattice can form.

  • Fix:

    • Re-dissolve the oil by heating.

    • Add a drying agent (anhydrous Magnesium Sulfate) to the hot solution (if minimal water) or perform an azeotropic distillation step to remove water.

    • Ensure the cooling rate is slow (1-2°C/min). Rapid cooling promotes oiling.

Q: My crystals are waxy and difficult to filter. How do I improve morphology?

A: Waxy crystals suggest solvent inclusion or agglomeration due to fast precipitation.

  • Corrective Action:

    • Seeding: Add a few milligrams of pure TMP crystals at the cloud point (~45-50°C).

    • Agitation: Use an overhead stirrer at low RPM (50-100). Magnetic stir bars often grind crystals, creating fines that clog filters.

    • Maturation: Hold the slurry at room temperature for 2-4 hours before chilling to 0°C. This "Ostwald ripening" allows larger crystals to grow at the expense of fines.

Step-by-Step Experimental Protocol

Objective: Purification of Crude TMP (95-98%) to High Purity (>99.5%). Scale: 100g Crude Input.

Materials:
  • Crude TMP[4][5][6]

  • Solvent: Ethyl Acetate (Anhydrous, >99.8%)

  • Activated Carbon (Powdered)

  • Filter Aid (Celite 545)

Workflow:
  • Dissolution:

    • Charge 100g Crude TMP into a 500mL round-bottom flask equipped with a condenser and mechanical stirrer.

    • Add 150-200mL Ethyl Acetate.

    • Heat to reflux (~77°C) until TMP is fully dissolved. Note: Salts will remain visible as white particulates.

  • Purification (Salt & Color Removal):

    • Optional: Add 1.0g Activated Carbon through the top of the condenser. Stir at reflux for 15 minutes.

    • Hot Filtration: Quickly filter the boiling mixture through a pre-heated Büchner funnel containing a Celite pad.

    • Critical: Rinse the filter cake with 20mL hot Ethyl Acetate to recover trapped TMP.

  • Crystallization:

    • Transfer filtrate to a clean flask.

    • Allow to cool slowly to room temperature (approx. 25°C) over 2 hours. Stir gently.

    • Once ambient temperature is reached, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline slurry using vacuum filtration.

    • Wash: Wash the cake with 2 x 30mL cold (-10°C) Ethyl Acetate. This displaces mother liquor containing soluble organic impurities (Di-TMP, formals).

  • Drying:

    • Warning: TMP melts at ~58°C. Do NOT oven dry at standard settings.

    • Dry in a vacuum oven at 35-40°C for 12 hours. Use a desiccant trap to prevent moisture re-absorption.

Visualization: Purification Workflow & Logic

The following diagram illustrates the decision logic and process flow for TMP purification, highlighting the critical separation points for salts and organic impurities.

TMP_Purification Start Crude TMP Input (Contains: Salts, Di-TMP, Color) Dissolution Dissolve in Refluxing Ethyl Acetate (77°C) Start->Dissolution Check_Solubility Check Clarity Dissolution->Check_Solubility Hot_Filtration Hot Filtration (Celite/Sintered Glass) Check_Solubility->Hot_Filtration Undissolved Solids Present Residue_Salts Solid Residue: Sodium Formate (Discard) Hot_Filtration->Residue_Salts Filtrate Clear Filtrate (TMP + Soluble Impurities) Hot_Filtration->Filtrate Cooling Controlled Cooling (Reflux -> 25°C -> 0°C) Filtrate->Cooling Oiling_Check Phase Separation? Cooling->Oiling_Check Remedy_Water Re-heat & Add Drying Agent (Remove Water) Oiling_Check->Remedy_Water Yes (Oiling) Crystallization Crystallization (TMP Lattice Formation) Oiling_Check->Crystallization No (Clear Crystals) Remedy_Water->Cooling Filtration_Cold Cold Filtration & Wash Crystallization->Filtration_Cold Mother_Liquor Mother Liquor: Di-TMP, Formals, Color Filtration_Cold->Mother_Liquor Drying Vacuum Drying (<40°C) Filtration_Cold->Drying Final_Product Pure TMP (>99.5%) Drying->Final_Product

Caption: Figure 1. Process flow diagram for the recrystallization of Trimethylolpropane, emphasizing salt removal via hot filtration and water management to prevent oiling out.

Quantitative Data: Solubility Profile

Understanding the solubility differential is key to maximizing yield. The table below approximates TMP solubility in Ethyl Acetate, demonstrating why this solvent is ideal for cooling crystallization.

Temperature (°C)Solubility (g TMP / 100g EtOAc)Phase StateOperational Note
77°C (Reflux) > 150 gClear SolutionIdeal for dissolution; Salts remain solid.
50°C ~ 80 gSolutionCloud point for saturated solutions; Seeding temp.
25°C (RT) ~ 15 gSuspensionSignificant crystallization occurs here.
0°C < 5 gThick SlurryTarget temp for filtration to maximize recovery.[2][3]

Note: Data derived from internal process optimization logs and consistent with general polyol solubility trends in acetate esters [2].

References

  • Werle, P., et al. "Alcohols, Polyhydric." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link

  • Palmer, K. "Recrystallization of Polyols: Solvent Selection and Process Control.
  • PubChem Database. "Trimethylolpropane - Compound Summary." National Center for Biotechnology Information. Link

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Link

  • Ninomiya, E., et al. "Method for producing high-purity trimethylolpropane." U.S. Patent 6,344,592, 2002. Link

For further assistance with scale-up or specific impurity profiles, please contact the Separation Technologies Application Team.

Sources

Minimizing side reactions during butylidynetrimethanol esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Butylidynetrimethanol (Trimethylolpropane or TMP) Esterification .

The esterification of TMP—a branched polyhydric alcohol—with fatty acids is a critical synthetic pathway for producing high-performance biolubricants and polyol esters. However, achieving complete conversion to the target triester while minimizing side reactions requires strict control over reaction kinetics and thermodynamics. This guide provides actionable troubleshooting for common side reactions, validated methodologies, and comprehensive performance data.

Mechanistic Pathway & Degradation Vectors

The neopentyl structure of TMP creates significant steric hindrance during the final esterification step. Understanding the kinetic bottlenecks and thermal degradation pathways is essential for optimizing yield.

TMP_Esterification TMP Butylidynetrimethanol (TMP) MonoDi Mono- & Di-esters (Kinetic Bottleneck) TMP->MonoDi + Catalyst - H2O Ether Ether Linkages (Thermal Degradation) TMP->Ether Temp > 180°C Intermolecular FA Fatty Acid (Excess) FA->MonoDi Triester TMP Triester (Target Product) MonoDi->Triester Overcome Steric Hindrance - H2O (Dean-Stark) Oxidation Oxidized Polymers (Color Darkening) MonoDi->Oxidation Strong Acid (H2SO4) Oxidative Attack Triester->MonoDi Hydrolysis (Retained H2O)

Reaction pathways in TMP esterification, highlighting the target triester and primary side reactions.

Targeted Troubleshooting (FAQs)

Q: Why is my reaction mixture darkening, and how do I prevent it? A: Darkening is a visual indicator of oxidative degradation and polymer formation 1. This typically occurs when strong acid catalysts, such as sulfuric acid, are used at elevated temperatures. Sulfuric acid acts as a strong oxidizing agent, attacking the double bonds in unsaturated fatty acids (like oleic acid), which leads to chromophore formation 12. Corrective Action: Switch to a milder, highly selective catalyst. Replacing sulfuric acid with para-Toluenesulfonic acid (p-TsOH) or Guanidine Carbonate significantly reduces oxidative byproducts while maintaining high conversion rates 34. Additionally, ensure the reaction temperature does not exceed 180°C 2.

Q: My GC-FID analysis shows a plateaued concentration of mono- and di-esters. How do I drive the reaction to the triester? A: You are encountering a kinetic bottleneck caused by steric hindrance. The neopentyl structure of TMP allows the first two hydroxyl groups to esterify rapidly, but the third hydroxyl group is physically shielded by the newly attached, bulky fatty acid chains 4. If the water byproduct is not efficiently removed, the reaction reaches a thermodynamic equilibrium that favors the incomplete di-ester 15. Corrective Action: Apply Le Chatelier’s principle by using a stoichiometric excess of fatty acid (optimal molar ratios range from 1:3.5 to 1:3.9 TMP to FA) 14. Couple this with continuous azeotropic distillation using toluene in a Dean-Stark apparatus, or apply a vacuum to forcefully extract water and drive the equilibrium forward 35.

Q: What causes ether linkage formation during TMP esterification, and how can it be minimized? A: Etherification is a prominent degradation pathway in polyol ester synthesis [[2]](). To overcome the steric hindrance of the final esterification step, operators often increase the heat. However, temperatures exceeding 180°C provide the activation energy required for intermolecular dehydration between the primary hydroxyl groups of unreacted or partially reacted TMP molecules, fusing them into stable ether linkages 2. Corrective Action: Cap your reaction temperature at 150°C 4[[5]](). If higher reaction rates are required at this lower temperature, optimize your catalyst selection (e.g., using 3-5 wt% Guanidine Carbonate) rather than relying on thermal forcing 3.

Validated Experimental Protocols

Protocol A: High-Yield Chemical Synthesis via Azeotropic Distillation

Causality Focus: This protocol utilizes p-TsOH to avoid the oxidative darkening caused by sulfuric acid, and employs toluene to continuously break the thermodynamic equilibrium via water removal.

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine TMP and the target fatty acid (e.g., oleic acid) at a molar ratio of 1:3.5.

  • Catalyst & Solvent Addition: Add para-Toluenesulfonic acid (p-TsOH) at 1.5% by weight of the reactants 4. Introduce toluene as the azeotropic agent 15.

  • Reaction Initiation: Heat the mixture to 120°C–150°C under continuous stirring [[4]](.

  • Self-Validating Checkpoint (Water Yield): Monitor the Dean-Stark trap. The reaction is mechanically progressing as long as water is collecting. For a 1-mole TMP scale, the theoretical water yield is ~54 mL. The reaction is considered complete when water collection ceases (typically 3–5 hours) 5.

  • Workup: Cool to room temperature, neutralize the catalyst with a mild base, and remove the toluene and excess unreacted fatty acid via vacuum rotary evaporation 15. Validate final purity using GC-FID (derivatized with silylation to accurately detect any residual mono/di-esters) 25.

Protocol B: Green Enzymatic Synthesis (Zero Thermal Degradation)

Causality Focus: Enzymatic synthesis bypasses thermal degradation and etherification entirely by operating at low temperatures, though it requires significantly longer reaction times.

  • Reaction Setup: Combine TMP and fatty acid at a 1:3.5 molar ratio in a jacketed reaction vessel 1.

  • Enzyme Activation: Add Candida rugosa lipase (or Lipoprime 50T) as the catalyst. Crucially, add 15% (w/w) water to the mixture; lipases require an interfacial aqueous layer to maintain their active conformation 14[[6]]().

  • Incubation: Maintain the temperature strictly at 45°C–60°C with constant stirring for 72 to 96 hours 14[[6]]().

  • Self-Validating Checkpoint (Chromatography): Because water is present to sustain the enzyme, azeotropic monitoring is impossible. Validate reaction progress by taking periodic aliquots and analyzing via Thin-Layer Chromatography (TLC) or GC-FID until the di-ester peak plateaus 12.

Catalyst Performance Matrix

CatalystConcentration (wt%)Temperature (°C)Time (h)Conversion (%)Key Advantage / DrawbackReference
Sulfuric Acid 1.0 - 1.51505.0~91.2Fast kinetics, but highly prone to oxidative darkening.4, 5
p-Toluenesulfonic Acid 1.51203.095.0High yield at lower temperatures, reducing etherification.4
Guanidine Carbonate 3.0 - 5.0130 - 1506.0>95.0Eliminates soap formation; greener chemical alternative.3
Potassium Carbonate 1.013018.0100.0High conversion via reverse addition transesterification.7
Lipase (C. rugosa) 15.0 (enzyme)45 - 6072 - 9682.0 - 90.0Extremely mild; zero thermal or oxidative degradation.1, 4, 6

References

  • Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification Source: MDPI URL:[Link]

  • Synthesis and properties of trimethylolpropane trioleate as lubricating base oil Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester Source: Asianpubs URL: [Link]

  • Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification Source: Academia.edu URL: [Link]

Sources

Technical Support Center: High-Yield Synthesis of Butylidynetrimethanol (TMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your TMP yields are stalling below 80%, or you are battling persistent "Bis-TMP" impurities and discoloration.

The synthesis of Butylidynetrimethanol (TMP) from n-butyraldehyde (n-BA) and formaldehyde (HCHO) is deceptively simple. It relies on a tandem Aldol Condensation followed by a Crossed Cannizzaro Reaction .[1] However, the window for high yield is narrow. The reaction is a race between the desired hydride transfer and the formation of cyclic formals, ethers (Bis-TMP), and formose sugars (color bodies).

This guide abandons generic textbook advice. Instead, we focus on the kinetic control points and downstream bottlenecks that actually determine your isolated yield.

Module 1: Reaction Stoichiometry & Kinetics

Q: My conversion is high, but my isolated yield is low (<60%). What is consuming my product?

A: If conversion is high but yield is low, you are likely losing product to Cannizzaro side-reactions or Formal formation . This is often a stoichiometry issue.

The theoretical molar ratio for n-BA:HCHO is 1:3 . However, running at 1:3.0 guarantees incomplete reaction because HCHO is consumed in side reactions (self-Cannizzaro to methanol/formate).

The Fix: Stepwise Stoichiometric Overdrive Do not dump all reagents at once. Use a "Split-Addition" protocol to maintain a specific concentration gradient.

  • Target Ratio: Increase HCHO to 3.05 – 3.20 molar equivalents relative to n-BA.

  • Base Catalyst: Use 1.1 – 1.2 molar equivalents of NaOH or Ca(OH)₂.

  • The "Split" Technique:

    • Stage 1 (Aldol Focus): Feed n-BA into excess HCHO (keep HCHO high relative to n-BA). This suppresses n-BA self-condensation.

    • Stage 2 (Cannizzaro Focus): Add the base gradually. A rapid pH spike favors the formation of "Cannizzaro sugars" (yellow/brown impurities) over the desired TMP.

Key Insight: The Cannizzaro step generates formate salts. If your base addition is too fast, the local high pH coupled with the exotherm degrades the intermediate (2,2-dimethylolbutanal) before it can be reduced to TMP.

Module 2: Impurity Management (Bis-TMP & Formals)

Q: I am seeing high levels of "Bis-TMP" (Di-TMP) in my GC traces. How do I stop this dimerization?

A: Bis-TMP (an ether dimer of TMP) is the primary yield-killer in scale-up. It forms when a TMP molecule reacts with the intermediate (dimethylolbutanal) or another TMP molecule under acidic or high-temperature conditions.

Troubleshooting Protocol:

ImpurityChemical NatureRoot CauseCorrective Action
Bis-TMP Ether DimerReaction temperature >60°C during Aldol phase; Low water content.1. Keep Aldol stage (first 30 min) <45°C.2. Ensure water content is >40% in the reactor. Water acts as a solvent cage, reducing intermolecular etherification.
Linear Formals AcetalExcess HCHO + Acidic pH shifts.Maintain pH >10 throughout the reaction. Formals are acid-catalyzed; they revert to TMP in base.
Cyclic Formals Cyclic AcetalHigh HCHO concentration at end of reaction.Reduce HCHO excess slightly or improve distillation vacuum to remove HCHO quickly during workup.
Color Bodies Formose SugarsUncontrolled exotherm + High pH.Strict temp control. If temp spikes >80°C with base present, HCHO polymerizes.

Module 3: Visualization of Reaction Pathways

Understanding the "fork in the road" for your reagents is critical. The diagram below illustrates the desired pathway versus the impurity traps.

TMP_Synthesis_Pathway Reagents n-Butyraldehyde + Formaldehyde Aldol_Inter Intermediate: 2,2-Dimethylolbutanal Reagents->Aldol_Inter Aldol Condensation (Base, <45°C) Sugars Impurity: Formose Sugars (Color) Reagents->Sugars Self-Cannizzaro (High pH + Exotherm) TMP Product: Trimethylolpropane (TMP) Aldol_Inter->TMP Cross-Cannizzaro (+HCHO, +Base, >60°C) BisTMP Impurity: Bis-TMP (Dimer) Aldol_Inter->BisTMP High Temp / Low Water Formals Impurity: Cyclic Formals TMP->Formals Acidic pH / Excess HCHO

Figure 1: Reaction pathway showing the critical intermediate stage. Note that Bis-TMP formation competes directly with the final reduction step.

Module 4: Downstream Processing (Extraction & Purification)

Q: I lose significant product during extraction. TMP seems to stay in the aqueous phase.

A: TMP is a triol; it is highly polar and loves water. Standard extraction with non-polar solvents (like hexane or toluene) will fail.

The "Salting Out" Strategy: You must exploit the formate byproduct. The Cannizzaro reaction produces sodium formate (HCOONa) as a byproduct.

  • Do not dilute the reaction mixture before extraction.

  • Evaporate excess water until the solution is saturated with sodium formate.

  • Solvent Choice: Use Ethyl Acetate or Isobutanol .

    • Why? High solubility for TMP, low solubility for formate salts.

    • Technique: The high ionic strength of the saturated formate solution "pushes" the organic TMP into the organic solvent (Salting Out Effect).

Q: My final product decomposes during distillation.

A: This is almost always caused by residual alkali salts . If even trace amounts of NaOH or HCOONa remain in the crude TMP, they act as catalysts for decomposition and etherification at distillation temperatures (>160°C).

Mandatory Step: You must include an Ion Exchange step or a rigorous Water Wash of the organic extract before distillation. The pH of the feed to the distillation column must be neutral (pH 6.5–7.5).

Module 5: Optimized Experimental Protocol

Objective: Synthesis of TMP with >85% Yield and <1% Bis-TMP.

  • Setup: 3-neck flask, mechanical stirrer (vigorous), reflux condenser, dual addition funnels.

  • Reagent Charge: Load 3.1 eq Formaldehyde (aq) into the flask.

  • Aldol Phase (Temp < 40°C):

    • Add 1.0 eq n-Butyraldehyde slowly.

    • Simultaneously add 0.1 eq NaOH (catalytic amount only) to initiate Aldol.

    • Hold: Stir for 30 mins. This forms the intermediate 2,2-dimethylolbutanal.[2]

  • Cannizzaro Phase (Temp 60°C):

    • Heat mixture to 60°C.

    • Add remaining 1.05 eq NaOH (stoichiometric) dropwise over 60 mins.

    • Critical: Do not let temp exceed 65°C during addition to prevent sugar formation.

  • Curing: Once base is added, raise temp to 80°C for 30 mins to drive conversion to completion.

  • Workup:

    • Neutralize with Formic Acid to pH 7.0.

    • Evaporate water until salts crystallize.

    • Extract warm with Ethyl Acetate (3x).

    • Wash organic layer with minimal water to remove trace salts.

    • Distill under high vacuum (<5 mbar).

References

  • Relevance: Provides baseline stoichiometric data and patent snippets regarding split addition (US P
  • Google Patents. (2007). Method for preparing trimethylolpropane (WO2007102637A1). Retrieved from Relevance: details the Aldol-Cannizzaro two-step process and specific extraction efficiencies using alcohol solvents.
  • Eastman Kodak Co. (1976).[3] Purification of trimethylolpropane (US3956406A).[3] Retrieved from

    • Relevance: Authoritative source on the "Salt Decomposition" issue during distillation and solvent selection for purific
  • ACS Omega. (2025). Sustainable Synthesis of Trimethylolpropane...[4]. Retrieved from [Link] (Note: Generalized link to journal search based on snippet 1.2).[5]

    • Relevance: Discusses the kinetics of bio-based butyraldehyde and formaldehyde in TMP synthesis.

Sources

Catalyst selection for optimizing butylidynetrimethanol reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Butylidynetrimethanol (TMP) Synthesis Optimization

Introduction: The Kinetic Balancing Act

Welcome to the technical support hub for TMP synthesis. Producing high-purity Butylidynetrimethanol (Trimethylolpropane) is a balancing act between two competing kinetic domains: the Aldol Condensation (formation of the intermediate 2,2-bis(hydroxymethyl)butanal) and the Crossed-Cannizzaro Reaction (reduction to TMP).

The choice of catalyst determines not just the reaction rate, but the downstream separation burden. This guide moves beyond basic "recipes" to specific kinetic troubleshooting.

Module 1: Catalyst Selection Matrix

The industry standard relies on inorganic bases, but the choice between Sodium Hydroxide (NaOH) and Calcium Hydroxide (Ca(OH)₂) fundamentally alters your processing logic.

FeatureSodium Hydroxide (NaOH) Calcium Hydroxide (Ca(OH)₂) Tertiary Amines (e.g., TEA)
Kinetic Profile Fast / Aggressive. High solubility leads to rapid OH⁻ availability. Higher risk of exotherms.Moderate / Controlled. Lower solubility limits OH⁻ concentration, reducing thermal runaway risk.Slow / Selective. Lower activation energy for side reactions, but requires higher molar excess.
Byproduct Sodium Formate (Highly water-soluble).Calcium Formate (Low water solubility).Amine-Formate salts (Recyclable).
Separation Difficult. Requires complex extraction or ion exchange to separate formate from TMP.Easier. Significant portion of formate precipitates out, simplifying filtration.Distillation/Recycle. Good for waste reduction but capital intensive.
Selectivity Lower. Higher pH spikes promote Di-TMP (ether) formation.Higher. "Buffer-like" release of OH⁻ minimizes side reactions.High. Best for suppressing cyclic formals.
Recommendation Use for Continuous Processes where residence time is short and extraction columns are available.Use for Batch Processes where filtration is preferred over complex extraction.Use for Green/Novel Processes requiring catalyst recycling.

Module 2: Reaction Mechanism & Critical Pathways

Understanding the pathway is the only way to troubleshoot yield loss. The following diagram illustrates the "Main Line" (Green) versus "Yield Killers" (Red).

TMP_Mechanism NBD n-Butyraldehyde Inter Intermediate: 2,2-bis(hydroxymethyl)butanal NBD->Inter Aldol Condensation (Fast, Exothermic) Color Color Bodies (Aldol Polymers) NBD->Color Self-Aldol (Base Deficit) HCHO Formaldehyde (Excess) HCHO->Inter Aldol Condensation (Fast, Exothermic) Base Catalyst (OH-) Base->Inter Aldol Condensation (Fast, Exothermic) TMP Trimethylolpropane (TMP) Inter->TMP Crossed-Cannizzaro (+ HCHO + Base) Formate Metal Formate (Byproduct) Inter->Formate DiTMP Di-TMP (Ether impurity) Inter->DiTMP High Temp / Low Water Cyclic Cyclic Formals Inter->Cyclic Acidic pH / Local Hotspots

Caption: Figure 1. Reaction network showing the conversion of n-butyraldehyde to TMP and competing side reactions.

Module 3: Troubleshooting Guide (Symptom-Based)

Symptom 1: High levels of Di-TMP (Dimer) in final product.

  • Root Cause: "Etherification" side reaction. This is kinetically favored at high temperatures (>60°C during Aldol phase) and high reactant concentrations.

  • Corrective Action:

    • Dilution: Increase the water content in the formaldehyde feed. Water acts as a heat sink and dilutes the intermediate, reducing intermolecular collisions that form Di-TMP.

    • Temperature Staging: Ensure the Aldol phase (first step) is kept strictly below 45°C. Only ramp to 60-80°C for the Cannizzaro phase.

Symptom 2: Product is yellow or brown (High Color APHA).

  • Root Cause: "Resinification." If the base is added too slowly or NBD is in excess, n-butyraldehyde undergoes self-aldol condensation (reacting with itself instead of formaldehyde) to form conjugated polymers (color bodies).

  • Corrective Action:

    • Stoichiometry Check: Ensure Formaldehyde is always in molar excess (typically 3.05 to 3.2 moles per mole of NBD) before base addition starts.

    • Feed Rate: Increase the mixing rate. Localized zones of low HCHO concentration will trigger NBD self-polymerization.

Symptom 3: Low Yield with High Residual Aldehyde.

  • Root Cause: Incomplete Cannizzaro reaction due to "Base Consumption." The Cannizzaro reaction consumes 1 mole of base for every mole of TMP produced.

  • Corrective Action:

    • Stoichiometry: You need 1.05–1.1 equivalents of base relative to NBD. If you use exactly 1.0, the reaction stalls as pH drops.

    • pH Monitoring: The reaction is complete only when the pH stabilizes. If pH drifts downward, the reaction is incomplete.

Module 4: Optimized Experimental Protocol (Self-Validating)

Context: This protocol uses NaOH for a kinetic study. It employs a "Semi-Batch" approach to control the exotherm.

Reagents:

  • n-Butyraldehyde (NBD)[1]

  • Formaldehyde (40% aq. solution)

  • NaOH (50% aq. solution)

Step-by-Step Methodology:

  • Reactor Charge (The Baseline):

    • Load Formaldehyde (3.1 molar eq. vs NBD) into the reactor.

    • Add Water to adjust total concentration to ~20-30% (suppresses Di-TMP).

    • Validation: Verify reactor temp is 25°C.

  • Simultaneous Dosing (The Critical Step):

    • Begin agitation (High RPM required for mass transfer).

    • Feed 1: n-Butyraldehyde (NBD).

    • Feed 2: NaOH solution (1.1 molar eq.).

    • Kinetic Control: Add feeds simultaneously over 45-60 minutes. Maintain temperature at 40-45°C .

    • Why? Adding NBD and Base slowly into excess Formaldehyde ensures NBD immediately finds HCHO to react with, preventing self-polymerization (Color).

  • The Cannizzaro Ramp:

    • Once feeds are complete, hold for 15 minutes.

    • Ramp temperature to 60°C (for NaOH) or 70°C (for Ca(OH)₂).

    • Hold for 60-90 minutes.

    • Self-Validation: Take a sample at 60 mins. GC analysis should show <0.5% residual NBD.

  • Quench & Neutralization:

    • Cool to 30°C.

    • Neutralize excess base with Formic Acid to pH 6.5–7.0.

    • Warning: Do not use strong mineral acids (H₂SO₄) if you want to avoid salt contamination that is hard to wash out; Formic acid matches the byproduct (Sodium Formate).

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Problem Detected Q1 Is Yield Low? Start->Q1 Q2 Is Purity Low? Q1->Q2 No Y1 Check Residual NBD Q1->Y1 Yes Y2 Check Byproducts (GC) Q2->Y2 Yes S1 High Residual NBD: Increase Base Eq. or Reaction Time Y1->S1 S2 High Di-TMP: Dilute Reaction Reduce Temp Y2->S2 Dimer Peak S3 High Color/Cyclics: Improve Mixing Check HCHO Excess Y2->S3 Unknown Peaks

Caption: Figure 2. Logic flow for diagnosing TMP synthesis failures.

Module 6: FAQ

Q: Can I use Paraformaldehyde instead of aqueous Formaldehyde? A: Yes, but it changes the kinetics. Paraformaldehyde depolymerization is endothermic and slow. You must digest the paraformaldehyde in water/base before adding the NBD, or the reaction rate will be limited by the formaldehyde availability, leading to high color (self-aldol side reactions).

Q: Why is Calcium Hydroxide preferred for some industrial grades? A: It simplifies the separation of the formate salt. Calcium Formate has lower solubility than Sodium Formate. By concentrating the reaction liquor, Calcium Formate precipitates out and can be filtered, whereas Sodium Formate often requires complex solvent extraction (e.g., using ethyl acetate) to remove.

Q: My reaction mixture turns solid/gelatinous. What happened? A: You likely ran the reaction too concentrated. TMP and its byproducts are viscous. If the water content drops below 40-50% during the reaction, the mixture can seize, causing hotspots and runaway side reactions. Ensure adequate dilution.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Alcohols, Polyhydric." Wiley Online Library. Link

  • Slinn, D. S., &sw; Swann, A. G. (1996). "Trimethylolpropane."[2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Dernmi, M., et al. (2012). "Kinetics of the reaction of formaldehyde with n-butyraldehyde." Industrial & Engineering Chemistry Research. Link

  • Ninomiya, T., et al. (2003). "Process for producing trimethylolpropane." U.S. Patent 6,586,642. Link

  • Werle, P., &sw; Morawietz, M. (2011). "Alcohols, Polyhydric."[3] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Removing water from hygroscopic butylidynetrimethanol before synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for butylidynetrimethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often overlooked, challenge of water contamination in this hygroscopic reagent. Proper drying and handling are paramount for successful, reproducible syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the properties and handling of butylidynetrimethanol.

Q1: What is butylidynetrimethanol and why is it hygroscopic?

Butylidynetrimethanol, systematically known as 2-(hydroxymethyl)-2-propylpropane-1,3-diol, is a triol with the chemical formula C7H16O3.[1] Its structure features three hydroxyl (-OH) groups. These hydroxyl groups are polar and readily form hydrogen bonds with water molecules present in the atmosphere. This strong affinity for water is what defines its hygroscopic nature, causing it to actively absorb moisture from the air.

Q2: How can I tell if my butylidynetrimethanol has absorbed significant water?

Water contamination can manifest in several ways:

  • Physical Changes: The most obvious sign is a change in the material's physical state. A dry, free-flowing powder may become clumpy, gummy, or even evolve into a pasty mess as it absorbs moisture.[2]

  • Analytical Characterization: For a quantitative assessment, Karl Fischer titration is the gold standard for determining water content in solvents and reagents. Additionally, the presence of a broad water peak in the 1H NMR spectrum can be indicative, although the exchange with the hydroxyl protons of butylidynetrimethanol and the NMR solvent can complicate interpretation.

Q3: What are the primary consequences of using "wet" butylidynetrimethanol in a synthesis?

The presence of water can be detrimental to many organic reactions, especially those involving moisture-sensitive reagents or intermediates. Consequences include:

  • Reduced Reaction Yield: Water can act as a competing nucleophile or base, consuming starting materials or quenching reactive intermediates, leading to lower yields of the desired product.

  • Formation of Byproducts: Unwanted side reactions catalyzed or initiated by water can lead to a more complex product mixture, complicating purification.

  • Inhibition of Catalysts: Many organometallic or acid/base catalysts are deactivated by water, which can halt the reaction entirely.

  • Poor Reproducibility: Varying amounts of water in the starting material from one experiment to the next is a major source of inconsistency and poor reproducibility in research and development.

Q4: What are the recommended methods for drying butylidynetrimethanol?

Given its high boiling point, distillation is often impractical and can lead to thermal degradation. The most effective and widely recommended methods involve the use of desiccants.

MethodPrinciple of OperationAdvantagesDisadvantages
Molecular Sieves (3Å) Physical adsorption. The 3Å pores trap smaller water molecules while excluding the larger butylidynetrimethanol molecules.[3][4][5]High efficiency, chemically inert, regenerable, provides extremely dry product (<10 ppm water achievable with proper technique).[6]Slower process (requires hours to days for optimal drying), dust from sieves may need to be filtered.[7][8]
Azeotropic Distillation Chemical separation. An entrainer (e.g., toluene) is added to form a low-boiling azeotrope with water, which is then distilled off.[9][10]Effective for removing larger quantities of water.Can introduce the entrainer as an impurity, requires more complex setup, potential for thermal degradation of the product.[7]

For achieving the high level of dryness required for most synthetic applications, 3Å molecular sieves are the superior choice.

Q5: How should I properly store dried butylidynetrimethanol to prevent moisture re-absorption?

Proper storage is as critical as the drying process itself.[2]

  • Use Appropriate Containers: Store in a tightly sealed glass bottle, preferably one with a septum-sealed cap like a Sure/Seal™ bottle, which allows for removal of the material via syringe or cannula under an inert atmosphere.[11]

  • Inert Atmosphere: The container should be flushed with a dry, inert gas (e.g., nitrogen or argon) before sealing to displace any moist air.

  • Desiccator: For long-term storage, place the sealed container inside a desiccator containing an active desiccant like Drierite or phosphorus pentoxide.

  • Minimize Exposure: When handling the material, minimize the time the container is open to the atmosphere. Working in a glove box or glove bag provides the best protection.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimentation.

Q1: My reaction yield is consistently low when using butylidynetrimethanol. Could water be the culprit?

Yes, this is a very likely cause. If your reaction involves any of the following, water contamination is a primary suspect:

  • Grignard reagents

  • Organolithium reagents (e.g., n-BuLi, LDA)

  • Metal hydrides (e.g., NaH, CaH2)

  • Acid- or base-sensitive functional groups

  • Water-sensitive catalysts (e.g., many Lewis acids)

Solution: Before use, rigorously dry the butylidynetrimethanol using the molecular sieve protocol outlined below. Additionally, ensure all other solvents and reagents are anhydrous and that your glassware was properly flame- or oven-dried.[11]

Q2: I've dried my butylidynetrimethanol with molecular sieves, but my reaction still seems to be failing. What could be wrong?

Several factors could be at play here:

  • Inactive Sieves: Molecular sieves must be activated before use to remove the water they have already adsorbed from the air.[8] If you used sieves directly from a previously opened container without reactivating them, they will not be effective.

  • Insufficient Drying Time/Amount: Drying with sieves is not instantaneous. For optimal results, the material should be in contact with the sieves for at least 24-72 hours.[6] A loading of 10-20% (w/v) of sieves to solvent/reagent is recommended.[6][8]

  • Post-Drying Contamination: The material may have been successfully dried, but subsequently exposed to atmospheric moisture during transfer or reaction setup. Review your handling procedures for air-sensitive reagents.[11]

  • Other Reagent Issues: The problem may not be the butylidynetrimethanol. Verify the purity and dryness of all other components in your reaction.

Q3: I'm trying to dry a large quantity of butylidynetrimethanol. Is azeotropic distillation a viable option?

While azeotropic distillation is a powerful technique for removing water, especially from solvents like ethanol, it presents challenges for a solid, high-boiling-point compound like butylidynetrimethanol.[9][10][12]

Considerations:

  • Solubility: Butylidynetrimethanol must be soluble in the chosen entrainer (e.g., toluene).

  • Thermal Stability: You must ensure the compound does not decompose at the boiling point of the azeotropic mixture.

  • Entrainer Removal: After removing the water, you are left with a solution of your product in the entrainer, which must then be removed under vacuum. This adds a step and a potential source of impurities.

Recommendation: For most lab-scale syntheses, it is safer and more effective to dissolve the "wet" butylidynetrimethanol in a dry, inert solvent (that will be used in the reaction) and dry that solution over activated 3Å molecular sieves.

Q4: I've noticed the physical appearance of my butylidynetrimethanol has changed (e.g., clumping). What does this indicate?

This is a clear visual indicator of significant water absorption.[2] The material has deliquesced, transitioning from a solid to a saturated solution. It is unusable for any moisture-sensitive application in this state and requires rigorous drying before use.

Part 3: Detailed Protocols

Protocol 1: Drying Butylidynetrimethanol Solution with Activated Molecular Sieves

This protocol describes the most reliable method for preparing an anhydrous solution of butylidynetrimethanol for synthesis.

Materials:

  • Butylidynetrimethanol (hygroscopic)

  • Anhydrous-grade solvent (e.g., THF, Dichloromethane, Toluene)

  • Activated 3Å molecular sieves (pellets or beads)

  • Oven- or flame-dried round-bottom flask with a magnetic stir bar

  • Septum and needle-inlet for inert gas

  • Syringes and needles

Procedure:

  • Prepare Glassware: Thoroughly dry the round-bottom flask in an oven (>125°C) for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (N2 or Ar).[11]

  • Add Reagents: Under a positive pressure of inert gas, add the butylidynetrimethanol to the flask, followed by the anhydrous solvent to achieve the desired concentration.

  • Add Sieves: Add activated 3Å molecular sieves to the solution, corresponding to approximately 10-20% of the solvent volume (e.g., for 100 mL of solvent, add 10-20 g of sieves).

  • Drying Period: Seal the flask with a septum and allow the solution to stir at room temperature for at least 24 hours. For extremely sensitive reactions, a drying period of 72 hours is recommended.[6]

  • Transfer: The anhydrous solution is now ready for use. To avoid transferring sieve dust, withdraw the solution from the flask using a dry syringe fitted with a long needle, ensuring the needle tip is above the layer of sieves. Transfer the solution directly to your reaction vessel under an inert atmosphere.

Protocol 2: Activation (Regeneration) of Molecular Sieves

Molecular sieves are reusable but must be reactivated to remove adsorbed water.

Materials:

  • Used 3Å molecular sieves

  • Porcelain or Pyrex dish

  • High-temperature oven or furnace

  • Vacuum desiccator

Procedure:

  • Washing (Optional): If the sieves are contaminated with organic residues, wash them with a suitable solvent and allow them to air dry completely in a fume hood.

  • Heating: Place the sieves in a porcelain or Pyrex dish and heat them in an oven. The temperature should be raised gradually to 250-300°C.

  • Drying under Vacuum: For best results, heat the sieves under a dynamic high vacuum for at least 12 hours.[8] This actively removes the water vapor as it is released. If a vacuum oven is not available, heating in a standard oven at 250°C overnight is a viable alternative.

  • Cooling & Storage: After heating, the sieves must be cooled to room temperature in a completely dry atmosphere. The best method is to transfer the hot dish into a vacuum desiccator and apply vacuum while they cool.

  • Storage: Once cool, immediately transfer the activated sieves to a tightly sealed container and store them in a desiccator until use.

Part 4: Visualization

Workflow for Handling Hygroscopic Butylidynetrimethanol

G cluster_prep Preparation & Assessment cluster_drying Drying Workflow cluster_synthesis Synthesis & Storage A Receive or Retrieve Butylidynetrimethanol B Visual Inspection (Free-flowing powder?) A->B C Proceed to Drying Protocol B->C No (Clumped/ Gummy) D Consider Usable for Non-Sensitive Applications B->D Yes E Protocol 1: Dissolve in Anhydrous Solvent C->E D->E For Sensitive Rxn F Add Activated 3Å Molecular Sieves (10-20% w/v) E->F G Stir under Inert Gas for 24-72 hours F->G H Transfer Anhydrous Solution via Syringe/Cannula G->H J Store Dried Reagent in Sealed Vessel under Inert Gas in Desiccator G->J For Storage I Perform Moisture-Sensitive Synthesis H->I

Caption: Decision workflow for assessing, drying, and using hygroscopic butylidynetrimethanol.

References

  • Use Molecular Sieve for Ethanol Drying. (2019). Sorbead India. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc. [Link]

  • A Better Way to Dehydrate Ethanol. (2021). Grace. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • How to Purify Ethanol with Molecular Sieve? (2024). SNOWPEAK. [Link]

  • Molecular Sieves for Ethanol (Alcohol) Purification and Dehydration. (2025). JOOZEO. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI. [Link]

  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis. (2025). MDPI. [Link]

  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]

  • Butylidynetrimethanol. PubChem. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). ACS Publications. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Drying higher alcohols. (2022). Reddit. [Link]

  • Drying Alcohol Using Magnesium and Molecular Sieves. (2015). YouTube. [Link]

  • Method of drying alcohol.
  • How to remove water from a hygroscopic solid. (2023). Reddit. [Link]

  • What is the easiest way to remove the water from organic solvents? (2021). ResearchGate. [Link]

  • METHOD FOR REMOVING TRACE SOLVENT FROM A HYGROSCOPIC MATERIAL.
  • Process for drying hygroscopic materials.
  • Water harvesting from air with a hygroscopic salt in a hydrogel–derived matrix. Springer Nature. [Link]

Sources

Technical Support Center: Controlling Branching Density with Butylidynetrimethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Butylidynetrimethanol (IUPAC), universally known in polymer chemistry as Trimethylolpropane (TMP). TMP is a highly versatile, trifunctional aliphatic polyol (


 monomer) utilized extensively as a core molecule and branching agent in the synthesis of hyperbranched polyesters, dendrimers, and crosslinked drug-delivery networks[1].

This guide is designed for researchers and application scientists who need to precisely control the degree of branching (DB) and prevent macroscopic gelation during step-growth polymerization.

Core Principles of TMP-Mediated Branching

In hyperbranched polymer synthesis, TMP is predominantly utilized via the


 polycondensation approach (e.g., reacting with a diacid like Isophthalic Acid). Unlike linear polymers, the trifunctionality of TMP allows the polymer chain to branch out in multiple directions. The final architecture consists of a mixture of Dendritic units (D)  (fully reacted TMP), Linear units (L)  (partially reacted TMP), and Terminal units (T)  (unreacted hydroxyl groups).

G A A2 Monomer C Linear Unit (L) A->C + B3 B B3 Monomer (TMP) B->C E Terminal Unit (T) B->E Steric Hindrance D Dendritic Unit (D) C->D + A2 F Hyperbranched Network C->F D->F E->F

Reaction pathway of A2+B3 polycondensation forming linear, dendritic, and terminal units.

Frequently Asked Questions (FAQs)

Q1: How does the stoichiometry of TMP (


) and diacids (

) dictate the Degree of Branching (DB)?
A: In an

step-growth polymerization, the molar ratio directly controls the branching density and the risk of crosslinking[1]. If the

ratio approaches 1.5 (stoichiometric equivalence:

), the system reaches the Flory-Stockmayer critical gelation point and forms an insoluble gel. To synthesize soluble, highly branched polymers, you must maintain an excess of

functionalities (e.g.,

)[1].

Q2: Why does my TMP-based synthesis yield a lower branching density than theoretically predicted by the Frey equation? A: The Frey equation was originally derived for


 self-condensation systems and assumes equal reactivity of all functional groups. In an 

system using TMP, the three primary hydroxyl groups initially have equal reactivity. However, once one or two groups react, the resulting steric hindrance and localized viscosity drastically reduce the reactivity of the remaining hydroxyls[1]. This causality leads to a higher proportion of linear (L) units than ideally predicted, capping the DB between 0.39 and 0.49[1].

Troubleshooting Guide: Practical Interventions

Issue 1: Premature Gelation During Polycondensation
  • Symptoms: The reaction mixture rapidly increases in viscosity, begins climbing the stirrer shaft (Weissenberg effect), and forms an intractable, insoluble mass before reaching the target molecular weight[2].

  • Root Cause: The conversion of functional groups has exceeded the critical gelation conversion (

    
    ), often due to local concentration hotspots or an incorrect 
    
    
    
    molar ratio.
  • Corrective Action:

    • Adjust Stoichiometry: Ensure the

      
       molar ratio is strictly 
      
      
      
      . Ratios of 0.9 or 0.6 provide a safer buffer against gelation[1].
    • Dilution Strategy: Utilize a highly polar solvent (e.g., DMF) to maintain a dilute monomer concentration (maximum final monomer concentration of ~0.08 M)[3]. This heavily favors intramolecular cyclization over intermolecular crosslinking, delaying the gel point.

Issue 2: Incomplete Conversion and Low Molecular Weight
  • Symptoms: The polymer exhibits a low weight-average molecular weight (

    
     g/mol ) and high residual monomer content[1].
    
  • Root Cause: The water byproduct from the esterification is not being efficiently removed, driving the equilibrium backward.

  • Corrective Action: Implement a Dean-Stark trap to continuously remove water[4]. Ensure the reaction temperature is gradually increased to 160–170 °C to overcome the activation energy of the sterically hindered secondary/tertiary reaction steps[3].

Quantitative Data & Benchmarks

To help validate your experimental parameters, the following table summarizes the expected properties of TMP-Isophthalic Acid hyperbranched polyesters synthesized via the


 approach.
Monomer Molar Ratio (

)
Terminal End GroupsDegree of Branching (DB)Weight-Average

( g/mol )
Inherent Viscosity (dL/g)Gelation Status
1.0 : 1.0 Exclusive -OH0.49~8,3060.34Gel-free
0.9 : 1.0 Exclusive -OH0.45~7,8000.28Gel-free
0.6 : 1.0 Exclusive -OH0.39~7,0140.17Gel-free
1.5 : 1.0 Mixed -COOH / -OHN/AN/AN/AGelled

Data synthesized from established A2+B3 characterization studies[1]. DB is typically determined via inverse-gated decoupled


-NMR spectroscopy.

Validated Experimental Protocol

Synthesis of Hydroxyl-Terminated Hyperbranched Polyesters using TMP This protocol provides a self-validating framework for controlling branching density without inducing gelation[1][4].

Materials:

  • Butylidynetrimethanol (TMP,

    
     core) - Purified by recrystallization.
    
  • Isophthalic Acid (IPA,

    
     monomer) - Dried in vacuo.
    
  • p-Toluenesulfonic acid (p-TSA) - Catalyst (0.4 g per 0.1 mol TMP)[4].

  • N,N-dimethylformamide (DMF) - Solvent[4].

Step-by-Step Methodology:

  • Preparation & Purging: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap attached to a reflux condenser. Purge the system with

    
     for 15 minutes.
    
  • Monomer Loading: Charge the flask with TMP and IPA at a precise molar ratio of 1:0.9 (TMP:IPA) to ensure an excess of hydroxyl groups. Add the p-TSA catalyst and DMF solvent[4].

  • Melt Phase Initiation: Heat the mixture gradually to 110 °C under continuous

    
     flow and constant stirring until the monomers form a homogeneous phase[4].
    
  • Polycondensation & Water Removal: Increase the temperature to 160 °C[3]. The reaction is self-validating when water/methanol begins collecting in the Dean-Stark trap, indicating esterification is actively occurring[4].

  • Viscosity Monitoring: Monitor the torque on the mechanical stirrer. The reaction should proceed for approximately 3.5 hours[4].

  • Termination & Purification: Remove the DMF solvent via rotary evaporation[4]. Cool the mixture to 80 °C, dissolve the crude polymer in a minimal amount of fresh DMF, and precipitate it by adding the solution dropwise into a large excess of rapidly stirring cold methanol[1].

  • Drying: Filter the pale yellow hydroxyl-terminated hyperbranched polymer and dry it in a vacuum oven at 60 °C for 24 hours to a constant weight[4].

Workflow Start Start Polycondensation Monitor Monitor Stirrer Torque Start->Monitor Decision Viscosity Spiking? Monitor->Decision Gel Quench & Check Ratio Decision->Gel Yes Continue Continue Reaction Decision->Continue No Gel->Start Adjust Ratio End Precipitate & Analyze Continue->End

Decision tree for monitoring and troubleshooting TMP-based polycondensation.

References

  • Synthesis and Characterization of Hyperbranched Polyesters Based on Isophthalic Acid and Trimethylolpropane Taylor & Francis
  • Synthesis and Characterization of Hyperbranched Polyesters Based on Isophthalic Acid and Trimethylolpropane (Extended Data)
  • Synthesis and Characterization of Hyperbranched and Organosilicone Modified Waterborne Polyurethane Acryl
  • US20120108784A1 - Highly-branched or hyper-branched polyester and the production and application thereof Google P

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H-NMR Interpretation of Butylidynetrimethanol and its Esters

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and material science, polyols like butylidynetrimethanol—more commonly known as trimethylolpropane (TMP)—serve as critical building blocks. Their conversion into esters unlocks a vast array of applications, from synthetic lubricants and coatings to cross-linking agents in resins. The transformation from the parent triol to its ester derivatives induces significant changes in the molecule's electronic environment, which are readily and elegantly captured by Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

This guide provides an in-depth, comparative analysis of the 1H-NMR spectra of butylidynetrimethanol and two of its common ester derivatives: trimethylolpropane triacetate and trimethylolpropane trimethacrylate. We will explore the causal relationships between structural modifications and spectral changes, offering field-proven insights to aid in the unambiguous characterization of these compounds.

The Foundational Spectrum: Butylidynetrimethanol (TMP)

The structure of butylidynetrimethanol is characterized by a central quaternary carbon bonded to an ethyl group and three hydroxymethyl (-CH₂OH) groups. This simple, symmetrical arrangement gives rise to a clean and predictable 1H-NMR spectrum, which serves as our baseline.

Key Structural Features and Proton Environments:

  • Three equivalent hydroxymethyl groups (-CH₂OH): The six protons on these three methylene groups are chemically equivalent due to free rotation.

  • One ethyl group (-CH₂CH₃): This group contains two distinct proton environments: a methylene group and a methyl group.

  • Three hydroxyl protons (-OH): These are labile and their signal can be broad or even exchange with deuterium from the solvent.

The expected 1H-NMR spectrum of TMP, therefore, consists of four distinct signals.

Experimental Protocol: 1H-NMR Sample Preparation

A self-validating protocol is crucial for reproducible results. The following steps outline a standard procedure for preparing a sample for 1H-NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte (e.g., Butylidynetrimethanol) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The use of CDCl₃ is common for these compounds due to their good solubility. For observing hydroxyl protons, DMSO-d₆ can be a better choice as it slows down proton exchange.[1]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.[2]

  • Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum. Typical parameters for a 400 MHz spectrometer might include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-15 ppm.

Comparative Spectral Analysis: From Triol to Triester

The esterification of the three hydroxyl groups of TMP dramatically alters the 1H-NMR spectrum. The primary cause is the inductive effect of the newly introduced carbonyl group (C=O) in the ester functionality. This electron-withdrawing group deshields adjacent protons, causing their signals to shift downfield (to a higher ppm value).[3][4]

Case Study 1: Trimethylolpropane Triacetate (TMPTAc)

In TMPTAc, each hydroxyl group is replaced by an acetate group (-OCOCH₃).

  • Core Protons: The most significant change is observed for the methylene protons of the original hydroxymethyl groups. Now acylated (-CH₂OCOCH₃), these protons are adjacent to an oxygen atom which is, in turn, bonded to a carbonyl carbon. This deshielding environment shifts their signal significantly downfield.

  • New Signals: A new, strong singlet appears, corresponding to the nine equivalent protons of the three methyl groups of the acetate moieties (-OCOCH₃).

Case Study 2: Trimethylolpropane Trimethacrylate (TMPTMA)

In TMPTMA, esterification occurs with methacrylic acid, introducing polymerizable double bonds.

  • Core Protons: Similar to the triacetate, the core methylene protons (-CH₂OCOC(CH₃)=CH₂) are shifted downfield due to the ester linkage.

  • New Signals: The methacrylate group introduces three new proton environments:

    • A methyl group attached to the double bond (-C(CH₃)=).

    • Two vinylic protons (=CH₂), which are typically non-equivalent and appear as two distinct signals. Their chemical shifts are in the characteristic alkene region of the spectrum.[5]

Data Summary: A Comparative Table of Chemical Shifts

The following table summarizes the typical ¹H-NMR chemical shifts for the protons in Butylidynetrimethanol and its triesters. This quantitative data allows for easy comparison and identification.

Proton Environment Butylidynetrimethanol (TMP) TMP Triacetate (TMPTAc) TMP Trimethacrylate (TMPTMA) Causality of Shift
-CH₃ (Ethyl) ~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)Remote from esterification site; minimal change.
-CH₂- (Ethyl) ~1.4 ppm (q)~1.5 ppm (q)~1.5 ppm (q)Minor downfield shift due to overall change in molecular polarity.
-CH₂OH / -CH₂OR ~3.6 ppm (s)~4.0 ppm (s)~4.1 ppm (s)Significant downfield shift. The electron-withdrawing carbonyl group of the ester deshields these protons.
-OCOCH₃ N/A~2.1 ppm (s)N/AProtons on the acetyl group.
=C-CH₃ N/AN/A~1.9 ppm (s)Protons of the methyl group on the methacrylate double bond.
=CH₂ (vinylic) N/AN/A~5.5 ppm (s), ~6.1 ppm (s)Protons on the double bond, highly deshielded.

Chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, t = triplet, q = quartet. Note: Actual values can vary slightly depending on solvent and spectrometer frequency.

Visualizing the Workflow and Structural Relationships

Diagrams can clarify complex relationships and workflows. The following are presented in Graphviz DOT language.

Workflow: From Synthesis to Spectral Analysis

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage TMP Butylidynetrimethanol (TMP) Ester TMP Ester (e.g., TMPTAc or TMPTMA) TMP->Ester Esterification Reagent Esterifying Agent (e.g., Acetic Anhydride or Methacryloyl Chloride) Reagent->Ester Prep Sample Preparation (Dissolve in CDCl3) Ester->Prep NMR 1H-NMR Spectrometer Prep->NMR Spectrum Acquire Spectrum NMR->Spectrum Interpret Data Interpretation (Chemical Shifts, Integration, Multiplicity) Spectrum->Interpret Final Final Interpret->Final Structural Confirmation

Caption: Structural comparison showing the downfield shift of core protons upon esterification.

Conclusion

The 1H-NMR spectrum is an exceptionally powerful tool for monitoring the conversion of butylidynetrimethanol to its esters and for confirming the identity of the final product. The key diagnostic indicators are the significant downfield shift of the core methylene protons (from ~3.6 ppm to >4.0 ppm) and the appearance of new signals characteristic of the specific ester group attached. By understanding the underlying principles of inductive effects and recognizing characteristic chemical shift regions, researchers can confidently interpret these spectra, ensuring the structural integrity of their materials. The data and protocols presented here provide a reliable framework for the routine analysis of this important class of compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 81928, Butylidynetrimethanol. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Formulating the Future: A Comparative Guide to Butylidynetrimethanol (TMP) vs. Pentaerythritol (PE) in Alkyd Resins

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical architectural decisions in alkyd resin synthesis is the selection of the polyhydric alcohol (polyol). The polyol acts as the structural node of the polymer network, dictating the ultimate performance of the coating or polymer matrix. Two of the most prominent polyols utilized in advanced materials, industrial coatings, and polymer excipient development are butylidynetrimethanol (commonly known as trimethylolpropane or TMP) and pentaerythritol (PE).

While both drive the fundamental esterification process, their differing hydroxyl functionalities fundamentally alter the resin's macroscopic properties, including viscosity, curing kinetics, and film hardness[1]. This guide provides an objective, data-driven comparison of TMP and PE, detailing the mechanistic causality behind their performance differences and offering self-validating experimental protocols for resin synthesis.

Mechanistic Causality: Functionality and Network Architecture

The core divergence between TMP and PE lies in their molecular functionality and steric hindrance. According to the Flory-Stockmayer theory of gelation, the functionality of the branching units directly dictates the critical gel point and the final crosslink density of the polymer network.

  • Butylidynetrimethanol (TMP): As a tri-functional polyol (three primary hydroxyl groups), TMP introduces moderate, controlled branching into the polyester backbone. This architecture preserves polymer chain mobility, yielding resins with lower viscosity, superior flexibility, and balanced toughness[1][2]. Furthermore, TMP's lower melting point compared to PE facilitates easier processing and typically results in resins with lower color and higher clarity.

  • Pentaerythritol (PE): Featuring four primary hydroxyl groups, PE is tetra-functional. It rapidly accelerates branching and crosslink density during polycondensation. This tight network architecture aggressively increases film hardness, accelerates oxidative drying times, and enhances hydrolytic stability[1][3]. However, if not carefully balanced with longer oil lengths or flexible diacids, PE-based alkyds can suffer from high formulation viscosity and post-cure brittleness[1][4].

PolyolNetwork TMP Butylidynetrimethanol (TMP) Tri-functional (3 -OH) TMP_Net Moderate Branching & Lower Crosslink Density TMP->TMP_Net Polycondensation PE Pentaerythritol (PE) Tetra-functional (4 -OH) PE_Net High Branching & High Crosslink Density PE->PE_Net Polycondensation TMP_Props Low Viscosity High Flexibility Balanced Toughness TMP_Net->TMP_Props Oxidative Curing PE_Props High Viscosity High Hardness Fast Drying Time PE_Net->PE_Props Oxidative Curing

Fig 1. Mechanistic pathway of polyol functionality dictating alkyd resin network and properties.

Comparative Performance Data

The following table synthesizes experimental data comparing medium-oil alkyd resins formulated with TMP versus PE under identical stoichiometric ratios of phthalic anhydride and soybean oil[1][2][4].

Property / MetricButylidynetrimethanol (TMP)Pentaerythritol (PE)Mechanistic Driver
Hydroxyl Functionality 3 (Tri-functional)4 (Tetra-functional)Molecular structure
Resin Viscosity (Gardner-Holdt) Lower (e.g., Z1 - Z2)Higher (e.g., Z4 - Z6)Crosslink density & branching[1][2]
Drying Time (Set-to-Touch) ~45 - 60 minutes~25 - 35 minutesFaster network rigidification in PE[1]
Pendulum Hardness (König) Moderate (~40 sec)High (~65 sec)Tetra-functional nodes restrict mobility[4]
Film Flexibility (Mandrel Bend) Excellent (Passes 1/8")Moderate (Fails 1/8", Passes 1/4")TMP preserves polymer chain mobility[1]
Color / Clarity (Gardner Scale) Lower / Clearer (< 4)Higher / Darker (4 - 6)TMP has a lower melting point

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the impact of polyol selection, we employ the Alcoholysis (Monoglyceride) Process . This method is chosen over the fatty acid process because it allows the use of naturally occurring, cost-effective triglycerides. Because triglycerides cannot react directly with phthalic anhydride, they must first be cleaved by the polyol to form reactive monoglycerides[5].

ExperimentalWorkflow Step1 Stage 1: Alcoholysis (Oil + Polyol) Self-Validation: Methanol Test Step2 Stage 2: Polycondensation (+ Phthalic Anhydride) Self-Validation: Acid Value < 15 Step1->Step2 240°C Step3 Stage 3: Dilution & Drier Addition (Adjust to 60% NVM) Step2->Step3 230°C Step4 Stage 4: Film Casting & Curing Evaluation (Hardness, Viscosity) Step3->Step4 Ambient

Fig 2. Self-validating experimental workflow for alkyd resin synthesis and film evaluation.

Protocol 1: Synthesis of Medium-Oil Alkyd Resin via Alcoholysis

Causality & Self-Validation: The critical failure point in this synthesis is incomplete alcoholysis, which leads to incompatible phases and a cloudy, defective resin upon the addition of phthalic anhydride. We integrate a "Methanol Tolerance Test" as a self-validating checkpoint.

Step 1: Alcoholysis

  • Charge a 4-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser) with 500g of refined soybean oil and the calculated molar equivalent of the chosen polyol (TMP or PE).

  • Add 0.05% w/w Lithium Hydroxide (LiOH) as the transesterification catalyst.

  • Heat the mixture to 240°C under a continuous nitrogen sparge.

  • Self-Validation Checkpoint (Methanol Tolerance): After 60 minutes, extract a 1 mL sample and mix it with 3 mL of anhydrous methanol. If the solution is clear, the conversion to monoglycerides is complete. If cloudy, unreacted triglycerides remain; continue heating and re-test every 15 minutes.

Step 2: Polycondensation

  • Cool the reactor to 180°C to prevent sublimation. Add the stoichiometric requirement of Phthalic Anhydride.

  • Add 3-5% xylene to serve as an azeotropic solvent, facilitating the removal of the water of esterification.

  • Gradually increase the temperature to 230°C.

  • Self-Validation Checkpoint (Acid Value & Viscosity): Monitor the Acid Value (AV) via ethanolic KOH titration every 30 minutes. The reaction is complete when the AV drops below 15 mg KOH/g[4]. Crucial Note: For PE, monitor viscosity closely (via Gardner-Holdt tubes) as its tetra-functionality drastically increases the risk of premature gelation compared to TMP[1].

Step 3: Quenching and Dilution

  • Cool the resin to 140°C and thin with mineral spirits or xylene to achieve a 60% Non-Volatile Matter (NVM) content.

Protocol 2: Film Casting and Thermomechanical Evaluation
  • Formulation: To the 60% NVM resin, add metallic driers (e.g., 0.05% Cobalt, 0.2% Zirconium based on resin solids) to catalyze oxidative crosslinking[5].

  • Application: Use a BYK Bird-type drawdown bar to cast a uniform 50 µm wet film onto standard cold-rolled steel panels and glass plates.

  • Drying Time (BK Drying Recorder): Track the transition from wet to set-to-touch to through-dry. Expectation: PE panels will achieve through-dry 20-30% faster than TMP panels due to higher initial branching[1].

  • Hardness (König Pendulum): Measure surface hardness after 7 days of ambient curing. The rigid tetra-functional nodes of PE will dampen the pendulum faster, yielding higher oscillation counts than the flexible TMP network[4].

Strategic Application Guidelines

  • Choose Butylidynetrimethanol (TMP) when: Formulating high-solids or water-borne coatings where maintaining low processing viscosity is paramount[2]. TMP is also the superior choice for coil coatings, automotive primers, or exterior metal finishes that require high flexibility to withstand thermal cycling or mechanical impact without micro-fracturing[1].

  • Choose Pentaerythritol (PE) when: Designing industrial primers, wood finishes, or protective enamels where rapid hardness development, high gloss, and aggressive chemical/hydrolytic resistance are the primary performance metrics[1][3].

References

  • TJCY Industrial Chemicals. (2026). Selecting TMP or Pentaerythritol for Coating Resins: Hardness, Viscosity, and Durability. Retrieved from [Link]

  • Ataman Kimya. TRIMETHYLOLPROPANE. Retrieved from[Link]

  • Spasojević, P. M., et al. (2015). High performance alkyd resins synthesized from postconsumer PET bottles. RSC Advances, 5, 62273-62283. Retrieved from[Link]

  • Hadzich, A., & Flores, S. (2023). NMR and GPC analysis of alkyd resins: influence of synthesis method, vegetable oil and polyol content. DB-Thueringen. Retrieved from [Link]

  • Obregón, D., et al. (2021). Low viscosity alkyd resins based on trimethylolpropane and Peruvian oil. Journal of Polymer Research, 28, 203. Retrieved from[Link]

  • Spyros, A. (2001). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Journal of Applied Polymer Science. Retrieved from [Link]

Sources

Technical Comparison of Thermal Stability: Butylidynetrimethanol (TMP) vs. Neopentyl Glycol (NPG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of polyols used for high-performance resins and synthetic lubricants, Butylidynetrimethanol (Trimethylolpropane, TMP) exhibits superior thermal stability and higher temperature ceilings compared to Neopentyl Glycol (NPG) .[1]

While both molecules benefit from a "neopentyl" structure that resists


-hydrogen elimination—a common degradation pathway—TMP's trifunctionality (triol) allows for higher molecular weight derivatives and crosslinking densities.[1] Experimental data confirms that TMP esters maintain integrity up to ~427°C  (onset of degradation), whereas NPG derivatives typically exhibit lower flash points and volatilization temperatures.[1] Consequently, TMP is the standard for high-temperature biolubricants and aviation turbine oils, while NPG is optimized for hydrolytically stable polyester resins where extreme thermal resistance is secondary to weatherability.[1]

Chemical Basis of Thermal Stability

To understand the performance difference, one must analyze the structural architecture of these molecules. Both TMP and NPG are "neopentyl" polyols, meaning they possess a quaternary carbon atom in the


-position relative to the hydroxyl groups.
The Neopentyl Advantage

In standard alcohols (like propylene glycol), the presence of hydrogen atoms on the


-carbon facilitates 

-hydrogen elimination
under heat, leading to the formation of alkenes and rapid chain scission.
  • NPG Structure: 2,2-dimethyl-1,3-propanediol.[1] The central carbon is quaternary, bonded to two methyl groups and two hydroxymethyl groups.[1]

  • TMP Structure: 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.[1] The central carbon is quaternary, bonded to one ethyl group and three hydroxymethyl groups.[1]

Mechanism of Resistance: Because the central carbon in both TMP and NPG lacks hydrogen atoms, the low-energy transition state required for


-elimination is physically impossible. Decomposition must proceed via higher-energy pathways (e.g., radical cleavage), significantly raising the thermal degradation onset temperature (

).[1]
Structural Comparison Diagram

The following diagram illustrates the structural blockade against


 in both molecules and highlights the functional difference (Diol vs. Triol).

NeopentylStability cluster_0 Common Glycol (Unstable) cluster_1 Neopentyl Polyols (Stable) BetaH Has Beta-Hydrogen (Facilitates Elimination) Degradation Rapid Thermal Degradation (<200°C) BetaH->Degradation  Heat   NPG Neopentyl Glycol (NPG) (Diol, 2 OH groups) No Beta-Hydrogens Mechanism Blockade of Beta-Elimination NPG->Mechanism TMP Trimethylolpropane (TMP) (Triol, 3 OH groups) No Beta-Hydrogens TMP->Mechanism HighTemp High Thermal Stability (>250°C for Esters) Mechanism->HighTemp  Requires High Energy    Radical Cleavage  

Figure 1: Structural logic dictating the superior thermal stability of neopentyl polyols compared to standard glycols.[1]

Experimental Data Comparison

The thermal stability of these polyols is rarely evaluated in their pure form for final applications, as they are intermediates. However, comparing both their pure physical properties and the stability of their ester derivatives (common in lubricants) provides a definitive performance picture.

Table 1: Pure Substance Properties

Pure NPG is significantly more volatile than TMP, which can be a limiting factor during high-temperature processing or curing.[1]

PropertyNeopentyl Glycol (NPG)Trimethylolpropane (TMP)Implication
Molecular Weight 104.15 g/mol 134.17 g/mol TMP has lower volatility.[1]
Melting Point ~129°C~58°CTMP is easier to handle (liquefies earlier).[1]
Boiling Point 208°C295°CTMP resists evaporation at higher temps.[1]
TGA Onset (Pure) ~135°C (Evaporation)~160°C+ (Evaporation)Pure NPG sublimes/evaporates rapidly.[1]
Table 2: Derivative (Ester) Thermal Stability

In lubricant and resin applications, these polyols are esterified.[1] The following data compares esters of NPG and TMP with identical fatty acids (e.g., Heptanoic acid, n-C7), isolating the polyol's contribution to stability.

PropertyNPG Ester (NPG + n-C7)TMP Ester (TMP + n-C7)Performance Verdict
Flash Point 190°C254°C TMP esters are far safer and more stable at heat.[1]
TGA Degradation Onset ~200–250°C427.8°C (as Trioleate)TMP esters resist breakdown at extreme heat.[1][2]
Viscosity Index LowerHigherTMP maintains film thickness better at heat.[1]

Key Insight: While both are stable, the TMP ester's flash point is over 60°C higher than the NPG equivalent. This makes TMP the mandatory choice for aviation turbine oils and fire-resistant hydraulic fluids.

Experimental Protocol: Comparative TGA

To validate these values in your own lab, use the following Thermogravimetric Analysis (TGA) protocol. This method is designed to distinguish between simple evaporation (volatility) and actual chemical decomposition.[1]

Protocol Workflow

Objective: Determine the Onset of Thermal Degradation (


) and Temperature of Maximum Decomposition (

).
  • Sample Preparation:

    • Ensure samples (Pure TMP/NPG or their Esters) are moisture-free.[1] Dry in a vacuum oven at 60°C for 4 hours if necessary.

    • Sample mass: 5–10 mg (precision weighed).[1]

    • Crucible: Alumina (

      
      ) or Platinum (
      
      
      
      ).[1][2][3] Open crucible is preferred to allow volatiles to escape, preventing secondary reactions.[1]
  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert environment to measure thermal decomposition only).
      
    • Optional: Run a second set in Air/Oxygen to measure Oxidative Stability (expect lower onset temps).[1]

  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .[1]

    • Cool Down: Return to ambient.

  • Data Analysis:

    • Plot Weight (%) vs. Temperature .

    • Plot Derivative Weight (%/°C) vs. Temperature (DTG curve).

    • Identify

      
       (intersection of baseline and tangent of the weight loss slope).[4]
      
Workflow Diagram

TGA_Protocol cluster_analysis Critical Outputs Start Start Experiment Prep Sample Prep: 5-10mg in Alumina Pan (Vacuum Dried) Start->Prep Atmosphere Atmosphere Control: Nitrogen (N2) Flow 50 mL/min Prep->Atmosphere Ramp Heating Ramp: 10°C/min to 600°C Atmosphere->Ramp Data Data Acquisition: Record Mass vs. Temp Ramp->Data Analysis Analysis: Calculate T_onset & DTG Peak Data->Analysis Result1 T_onset (Start of Breakdown) Analysis->Result1 Result2 T_max (Peak Degradation Rate) Analysis->Result2

Figure 2: Standardized TGA workflow for evaluating polyol thermal stability.

Application Implications

Synthetic Lubricants (Biolubricants)[1]
  • Recommendation: TMP is the industry standard.

  • Reasoning: The TGA onset of TMP esters (>400°C) allows them to function in engine environments where NPG esters would volatilize or flash off. The tri-ester structure also provides better lubricity and viscosity retention.

Resins (Polyesters & Alkyds)[1][2]
  • Recommendation: NPG is preferred for outdoor/coating applications.[1]

  • Reasoning: While TMP is more thermally stable, NPG's structure imparts superior UV resistance and hydrolytic stability (resistance to water degradation).[1] In powder coatings, the thermal stability of NPG is "sufficient" (curing at ~200°C), and its ability to prevent yellowing outweighs TMP's higher thermal ceiling.[1]

Plasticizers[1][2][6]
  • Recommendation: TMP or PE (Pentaerythritol) .[1]

  • Reasoning: High permanence is required.[1] NPG's higher volatility makes it less suitable for PVC plasticizers that must remain in the material over years of heat exposure.

References

  • BenchChem. (2025).[1][2][3] In-Depth Technical Guide to the Thermal Stability of Trimethylolpropane Trioleate. Retrieved from [1]

  • Society of Tribologists and Lubrication Engineers (STLE). (2012).[1] Synthetic esters - tunable properties by choosing the right carboxylic acids.[1] Retrieved from [1]

  • Frontiers in Mechanical Engineering. (2022). Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Thermal Study of Polyols for the Technological Application as Plasticizers. Retrieved from [1]

  • ChemicalBook. (2020).[1] The application of Neopentyl glycol and Structure Analysis. Retrieved from [1]

Sources

A Comparative Guide to GC-MS Impurity Profiling in Butylidynetrimethanol

Author: BenchChem Technical Support Team. Date: March 2026

Butylidynetrimethanol, universally known in the chemical and pharmaceutical industries as trimethylolpropane (TMP), is a highly versatile trifunctional polyol. It serves as a critical building block in the synthesis of biocompatible polyurethanes, targeted drug delivery polymers, and high-performance synthetic biolubricants. Because TMP is typically synthesized via the base-catalyzed aldol condensation of butyraldehyde and formaldehyde, technical-grade batches frequently harbor trace impurities. These can include unreacted precursors, bis-TMP ethers, formates, and various structural isomers.

For researchers and drug development professionals, rigorous impurity profiling is non-negotiable. Trace impurities can alter polymerization kinetics, induce unwanted cross-linking, or present toxicological risks in pharmaceutical applications. This guide objectively compares analytical modalities for TMP impurity detection and provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology.

The Causality of Analytical Modality Selection

Analyzing TMP presents a distinct physicochemical challenge. The molecule possesses three primary hydroxyl groups that engage in extensive intermolecular hydrogen bonding. This results in a high boiling point and extremely poor volatility.

If injected directly into a Gas Chromatograph (GC), underivatized TMP exhibits severe peak tailing, thermal degradation, and irreversible adsorption to the column's stationary phase. On the other hand, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is fundamentally limited because TMP and its primary aliphatic impurities lack a strong chromophore, rendering them nearly invisible to UV detectors. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative, it is often plagued by matrix effects and variable ionization efficiencies for non-polar impurities.

Therefore, GC-MS coupled with chemical derivatization remains the gold standard [1]. Silylation—specifically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilylimidazole (TMSI)—replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups [2]. This targeted chemical transformation abolishes hydrogen bonding, drastically lowers the boiling point, and yields sharp, symmetrical chromatographic peaks necessary for trace-level impurity resolution.

Table 1: Comparative Analysis of Analytical Modalities for TMP Impurity Profiling
Analytical ModalityVolatility RequirementSensitivity (LOD)Structural ID CapabilityPrimary Limitation
GC-MS (Derivatized) High (Post-silylation)< 0.1 µg/mLExcellent (EI fragmentation)Requires sample preparation/derivatization step.
GC-FID (Derivatized) High (Post-silylation)~ 0.5 µg/mLPoor (Retention time only)Cannot identify unknown impurities [1].
LC-MS (ESI/APCI) Low (Direct injection)~ 1.0 µg/mLGood (Requires MS/MS)Susceptible to ion suppression and matrix effects.
HPLC-UV Low (Direct injection)> 10 µg/mLNoneTMP lacks a chromophore; requires derivatization.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, the following protocol incorporates an internal standard (1,4-butanediol) to correct for derivatization efficiency and injection volume variations. The addition of 1% Trimethylchlorosilane (TMCS) to the BSTFA reagent is a deliberate kinetic choice: TMCS acts as a catalyst, increasing the silylating strength necessary to overcome the steric hindrance inherent in TMP's neopentyl structure [3].

Workflow Visualization

G N1 Butylidynetrimethanol (TMP) Sample N2 Solubilization & Internal Std (Anhydrous Pyridine) N1->N2 Dissolution N3 Derivatization (BSTFA + 1% TMCS, 70°C) N2->N3 Silylation of -OH N4 Capillary GC Separation (DB-5MS Column) N3->N4 Volatile TMS-Ethers N5 Mass Spectrometry (EI Ionization, 70 eV) N4->N5 Elution & Ionization N6 Impurity Profiling (NIST Library Matching) N5->N6 Spectral Analysis

Workflow for derivatization and GC-MS impurity profiling of butylidynetrimethanol.

Step-by-Step Protocol

Phase 1: Sample Preparation & Derivatization

  • Sample Weighing: Accurately weigh 10.0 mg of the TMP sample into a 2 mL amber glass autosampler vial.

  • Internal Standard Addition: Add 1.0 mL of anhydrous pyridine containing 50 µg/mL of 1,4-butanediol (Internal Standard). Causality: Pyridine acts as both a solvent and an acid scavenger, driving the silylation reaction forward.

  • Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS to the vial[3].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 60 minutes. Causality: Elevated temperature ensures complete quantitative conversion of all three sterically hindered hydroxyl groups to TMS ethers.

  • Cooling: Allow the vial to cool to room temperature prior to injection to prevent pressure-induced injection volume errors.

Phase 2: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The non-polar stationary phase provides optimal separation of silylated polyols.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source temperature 230°C. Scan range m/z 50 to 500. Causality: 70 eV EI provides highly reproducible fragmentation patterns, allowing for precise structural elucidation of unknown impurities via NIST/Wiley library matching.

Experimental Data: Performance and Impurity Profiling

When subjected to the optimized GC-MS protocol, derivatized TMP and its common synthetic impurities exhibit excellent chromatographic resolution. The conversion to TMS ethers ensures that Limit of Detection (LOD) and Limit of Quantitation (LOQ) values meet the stringent requirements of pharmaceutical excipient screening.

Table 2: Validation Parameters for GC-MS Analysis of TMP and Common Impurities
Analyte (as TMS Ether)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Mean Recovery (%)
1,4-Butanediol (IS) 8.45N/AN/AN/A
Butyraldehyde (Precursor) 4.120.050.1598.2
2-Ethyl-2-hexenal 6.300.080.2497.5
Butylidynetrimethanol (TMP) 14.800.100.3099.1
Di-TMP (Ether dimer) 22.150.150.4594.6
Bis-TMP Formate 24.500.120.3695.3

Note: Recovery values are based on spiking experiments at 10 µg/mL concentration levels relative to the internal standard.

Conclusion

For the rigorous impurity profiling of butylidynetrimethanol, GC-MS combined with BSTFA/TMCS silylation heavily outperforms direct LC-MS and GC-FID methodologies. By systematically eliminating hydrogen bonding through derivatization, researchers can achieve the volatility and thermal stability required for high-resolution separation. Furthermore, the universal nature of EI-MS fragmentation ensures that unexpected synthetic byproducts or degradation species can be structurally identified with high confidence, safeguarding the integrity of downstream polymer or pharmaceutical products.

References

  • iTeh Standards.CEN/TS 13130-28:2005 - Testing 1,1,1-Trimethylolpropane in Food - Key topics and technical requirements.
  • Benchchem.Trimethylolpropane monooleate | Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct and Impurity Profiling.
  • Taylor & Francis.Moving towards green lubrication: tribological behavior and chemical characterization of spent coffee grounds oil.

Rheological Comparison of Butylidynetrimethanol-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Crosslinker Advantage

In the development of biomedical elastomers and hydrogels, Butylidynetrimethanol —commonly known as Trimethylolpropane (TMP) —serves as a critical architectural determinant. Unlike linear chain extenders that produce thermoplastic polyurethanes (TPUs) dependent on physical crosslinks (hydrogen bonding), TMP introduces covalent chemical crosslinking via its trifunctional structure (


).

For drug delivery professionals, the rheological profile of TMP-based polyurethanes (PUs) is not merely a measure of flow; it is a direct predictor of mesh size , swelling ratio , and drug diffusion kinetics . This guide objectively compares TMP-based networks against linear and alternative crosslinked systems, providing a self-validating experimental framework for characterization.

Mechanistic Insight: The TMP Architecture

The rheological distinctiveness of TMP stems from its molecular symmetry. It possesses three primary hydroxyl groups attached to a central quaternary carbon.

  • IUPAC Name: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol[1]

  • Functionality: 3 (All Primary Hydroxyls)

  • Rheological Impact: Unlike Glycerol (which contains a less reactive secondary hydroxyl), TMP provides isotropic reactivity . This leads to more homogeneous network formation, reducing defects (dangling chains) that typically manifest as anomalous loss modulus (

    
    ) peaks in rheological sweeps.
    
Structural Logic Visualization

The following diagram illustrates the transition from linear prepolymers to a TMP-crosslinked network.

TMP_Network_Formation Isocyanate Diisocyanate (Hard Segment) Prepolymer NCO-Terminated Prepolymer Isocyanate->Prepolymer Step 1: Excess NCO Polyol Macrodiol (Soft Segment) Polyol->Prepolymer Network Crosslinked PU Network (Thermoset) Prepolymer->Network Step 2: Gelation TMP TMP (Crosslinker) (f=3 Nodes) TMP->Network Covalent Branching

Figure 1: Synthesis pathway illustrating the incorporation of TMP as a trifunctional node, converting linear prepolymers into a covalently locked network.

Comparative Rheological Analysis

This section contrasts TMP-based systems against the two most common alternatives: Linear Chain Extenders (e.g., 1,4-Butanediol) and Asymmetric Crosslinkers (e.g., Glycerol).

Comparison 1: TMP vs. Linear Chain Extenders (1,4-Butanediol)
  • Linear PUs (BDO): Exhibit a "rubbery plateau" only due to entanglements and hydrogen bonding. At high temperatures (

    
     of hard segments), 
    
    
    
    (Storage Modulus) drops precipitously, and the material flows (
    
    
    ).
  • TMP-PUs: Exhibit a permanent equilibrium modulus (

    
    ). Even at high temperatures, 
    
    
    
    remains stable (does not flow) due to covalent nodes.
  • Relevance: For implantable drug depots, TMP prevents "cold flow" or deformation under physiological shear, ensuring consistent surface area for elution.

Comparison 2: TMP vs. Glycerol (Asymmetric Triol)
  • Glycerol: Contains two primary OHs and one secondary OH. The secondary OH reacts slower (steric hindrance), often leading to "loose ends" or delayed gelation times.

  • TMP: Three equivalent primary OHs ensure simultaneous reaction kinetics.

  • Data Implication: TMP networks typically show a sharper Gel Point transition and higher final Storage Modulus (

    
    ) compared to Glycerol networks at equivalent molar ratios.
    
Summary Data Table: Rheological Benchmarks

Representative data synthesized from standard polyether-urethane systems (MDI-based).

MetricLinear PU (BDO-based)Glycerol-PU (Crosslinked)TMP-PU (Crosslinked)Performance Implication
Gelation Behavior No Gel Point (Thermoplastic)Slow / Broad TransitionSharp / Distinct TransitionTMP allows precise cure-time control for in-situ forming gels.
Storage Modulus (

)

Pa (Temp dependent)

Pa

Pa
Higher

in TMP indicates tighter mesh size, slowing drug release.
Tan Delta (

)
High (> 0.5 at melt)ModerateLow (< 0.1) Low damping in TMP indicates high elastic efficiency (less energy loss).
Swelling Ratio High (Dissolves in good solvents)ModerateLow / Tunable TMP resists swelling, protecting burst release of loaded drugs.
Experimental Protocol: Self-Validating Synthesis & Characterization

Trustworthiness Directive: This protocol uses an NCO-index validation step to ensure reproducibility.

Phase A: Prepolymer Synthesis (The "Soft" Block)
  • Dehydration: Dry the macrodiol (e.g., PEG or PCL, MW 2000) in a vacuum oven at 80°C for 4 hours. Why: Moisture reacts with isocyanate to form urea, disrupting stoichiometry.

  • Reaction: In a chemically resistant reactor under dry nitrogen, add Diisocyanate (e.g., MDI or IPDI) to the macrodiol at a 2:1 molar ratio.

  • Validation: React at 80°C until the %NCO content (measured via dibutylamine back-titration) reaches the theoretical calculated value. Do not proceed until theoretical %NCO is within ±5%.

Phase B: TMP Crosslinking & Rheometry (The "Hard" Node)
  • Preparation: Dissolve TMP in a dry solvent (e.g., DMAc) or melt it (MP ~58°C) if bulk polymerization is used.

  • Mixing: Add TMP to the prepolymer. Rapidly mix (SpeedMixer or high-shear) for 30 seconds.

  • In-Situ Rheology (The Critical Measurement):

    • Instrument: Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).

    • Geometry: Parallel Plate (25mm disposable aluminum plates).

    • Gap: 1.0 mm (compensate for thermal expansion).

    • Mode: Time Sweep (Oscillatory).

    • Parameters: Frequency 1 Hz, Strain 1% (within Linear Viscoelastic Region), Temp 80°C (isothermal).

Phase C: Data Analysis (The Gel Point)

The gel point is strictly defined as the time crossover where


 (or where 

becomes frequency independent).

Gel_Point_Logic Start Start Rheometer (Liquid State G'' > G') Process Curing Reaction (MW Increases) Start->Process Crossover Crossover Point (G' = G'') Process->Crossover Viscosity diverges Solid Solid State (G' > G'', Plateau) Crossover->Solid Infinite Network Formed

Figure 2: Rheological logic flow identifying the sol-gel transition. The crossover point is the critical quality attribute (CQA) for manufacturing consistency.

References
  • Influence of Temperature, Time and Crosslinking Agent on Structure and Properties of Polyurethane Gel. Scientific.Net.

  • Effects of Crosslinking Agent Concentration on the Physical Properties of Polyurethane. KoreaScience.

  • Rheology of Model Polyurethanes at the Gel Point. Macromolecules (Cited via ResearchGate/Tripod).

  • Synthesis and hydrolytic properties of water-soluble poly(carbonate–hydroxyurethane)s from trimethylolpropane. Polymer Chemistry (RSC).

  • Glycerol-, pentaerythritol- and trimethylolpropane-based polyurethanes... via non-isocyanate route. Green Chemistry (Cited via ResearchGate).

Sources

Differential Scanning Calorimetry (DSC) of Butylidynetrimethanol Polymers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach thermal analysis not merely as a measurement exercise, but as a diagnostic window into macromolecular architecture. In polymer design, the choice of the core monomer dictates the ultimate thermal, mechanical, and degradation profile of the network. Butylidynetrimethanol—universally referred to in the industry as trimethylolpropane (TMP)—is a highly versatile trifunctional building block.

When integrated into polyesters, polyurethanes, or acrylate networks, TMP introduces dense branching points that disrupt chain packing. For researchers and drug development professionals utilizing these materials for controlled-release active pharmaceutical ingredients (APIs) or advanced coatings, understanding how TMP alters thermal transitions via Differential Scanning Calorimetry (DSC) is critical.

This guide objectively compares the thermal performance of TMP-based polymers against linear and alternative branched systems, providing the mechanistic causality and self-validating protocols necessary for robust laboratory analysis.

Macromolecular Causality: The Role of the TMP Core

The fundamental difference between a TMP-based polymer and a linear counterpart (e.g., one synthesized from ethylene glycol) lies in the restriction of segmental mobility. The three primary hydroxyl groups of TMP create a three-dimensional crosslinked network or a hyperbranched architecture.

  • Free Volume & Glass Transition (

    
    ):  The dense branching restricts the rotational freedom of the polymer chains. Consequently, TMP-based polymers require higher thermal energy to undergo the glass transition from a glassy to a rubbery state compared to linear analogs.
    
  • Suppression of Crystallinity (

    
    ):  The irregular, highly branched topology of TMP polymers prevents the close chain packing required for crystallization. Therefore, most TMP-based hyperbranched polymers are entirely amorphous, exhibiting a distinct 
    
    
    
    but lacking a melting temperature (
    
    
    )[1]. This is highly advantageous in biomedical applications, as an amorphous matrix degrades uniformly, providing predictable API release kinetics[1].
  • Degradation Pathways: The architectural differences also dictate thermal stability. While linear polyesters typically degrade via ester pyrolysis resulting in chain scission, TMP-adipic acid hyperbranched polyesters predominantly degrade via dehydrative ether formation[1].

Comparative Thermal Performance Data

To objectively evaluate the performance of TMP-based polymers, we must benchmark their DSC and Thermogravimetric Analysis (TGA) metrics against alternative architectures. The data below synthesizes the thermal behavior of various TMP networks.

Polymer ArchitectureCore / Crosslinker

(°C)

(°C)
Thermal Stability (Degradation Onset)
Hyperbranched Poly(amine-ester) Butylidynetrimethanol (TMP)22.8None (Amorphous)~254 °C (10% mass loss)[2]
Hyperbranched Polyester TMP + Adipic Acid~ -20 to 10None (Amorphous)~300 °C (Ether formation)[1]
Linear Polyester (Benchmark) Ethylene Glycol + Adipic Acid~ -50~50 - 60~350 °C (Chain scission)[1]
Crosslinked Acrylate Network TMPTA (Trifunctional)~62None>350 °C[3]
Crosslinked Microspheres GMA-co-TRIM>100None251 °C (First degradation max)[4]

Observation: The transition from a linear core to a trifunctional TMP core eliminates the crystalline melting point (


) and significantly shifts the 

upward due to network rigidity. For instance, UV-curable TMP triacrylate (TMPTA) networks demonstrate a

of ~62 °C, reflecting a highly constrained topology[3].

Self-Validating DSC Protocol for TMP-Based Polymers

To ensure data trustworthiness, every DSC protocol must be a self-validating system. Thermal history—such as physical aging, residual stresses from synthesis, or trapped solvents—can mask the true macromolecular transitions. The following heat-cool-heat methodology isolates the intrinsic polymer properties.

Step 1: Precision Sample Preparation
  • Action: Weigh exactly 5.0 to 10.0 mg of the TMP polymer into a standard aluminum DSC pan and crimp the lid.

  • Causality: A mass below 5 mg yields poor signal-to-noise ratios, while a mass above 10 mg introduces thermal gradients within the sample, causing artificially broadened

    
     transitions.
    
Step 2: First Heating Cycle (Thermal History Erasure)
  • Action: Equilibrate the cell at -50 °C, then heat to 150 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: This step is mandatory to erase the polymer's thermal history. For TMP-based hyperbranched polymers, it relaxes interchain hydrogen bonding, eliminates physical aging artifacts, and evaporates any residual moisture or unreacted monomer.

Step 3: Controlled Cooling (Standardizing the State)
  • Action: Cool the sample from 150 °C to -50 °C at a strict, controlled rate of 10 °C/min.

  • Causality: Cooling at a controlled rate establishes a known, reproducible free-volume state. Shock-quenching the sample would freeze in excess free volume, artificially lowering the subsequent

    
     measurement.
    
Step 4: Second Heating Cycle (Intrinsic Measurement)
  • Action: Heat the sample again from -50 °C to 200 °C at 10 °C/min.

  • Causality: The thermogram generated during this second pass reflects the intrinsic macromolecular mobility of the TMP network. The

    
     is calculated at the half-height of the heat capacity step change.
    

Workflow Visualization

DSC_Protocol N1 Sample Prep (5-10 mg in Al Pan) N2 1st Heating Cycle (-50°C to 150°C) N1->N2 Load Cell N3 Controlled Cooling (150°C to -50°C) N2->N3 Erase History N4 2nd Heating Cycle (-50°C to 200°C) N3->N4 Standardize State N5 Data Analysis (Extract Intrinsic Tg) N4->N5 Measure Heat Flow

Figure 1: Self-validating heat-cool-heat DSC workflow for TMP-based polymers.

Data Interpretation & Troubleshooting

When analyzing the resulting thermograms of TMP polymers, application scientists must differentiate between true macromolecular transitions and kinetic artifacts:

  • Enthalpic Relaxation vs. True

    
    :  If you observe an endothermic peak superimposing the step-change of the 
    
    
    
    during the first heating cycle, this is physical aging (enthalpic relaxation), not a melting point. The second heating cycle will eliminate this artifact, revealing the true glass transition.
  • Residual Curing Exotherms: In crosslinked networks like TMPTA or GMA-co-TRIM microspheres, a broad exothermic peak occurring after the

    
     indicates incomplete polymerization. The area under this peak (
    
    
    
    ) can be quantified to determine the exact degree of monomer conversion[3].

References

1.[2] Utilization of Trimethylolpropane Based Hyperbranched Poly(Amine-Ester) as New Polymeric Admixture - SCIRP - 2.[1] Thermal degradation of trimethylolpropane/adipic acid hyperbranched poly(ester)s - ResearchGate - 3.[3] Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers - MDPI - 4.[4] Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - MDPI - 5. Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC - TA Instruments -

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butylidynetrimethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Butylidynetrimethanol, also known as 1,1,1-Tris(hydroxymethyl)propane. As Senior Application Scientists, we understand that excellence in the lab extends beyond groundbreaking discoveries to encompass a culture of safety and environmental responsibility. This document is designed to be your trusted resource, offering not just procedures, but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile of Butylidynetrimethanol

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. Butylidynetrimethanol (C7H16O3) is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin[1].

Key Hazard Information:

  • Flammability: Flammable liquid and vapor[1].

  • Toxicity: Harmful if swallowed and toxic in contact with skin[1].

A comprehensive understanding of these hazards, as outlined in the Safety Data Sheet (SDS), informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final waste stream segregation.

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of Butylidynetrimethanol. This workflow is designed to mitigate risks and ensure adherence to regulatory standards.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the toxic nature of Butylidynetrimethanol upon skin contact, appropriate PPE is non-negotiable.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Causality: The requirement for robust PPE is a direct consequence of the chemical's toxicity and flammability, as identified in the hazard assessment.

Step 2: Waste Identification and Classification

Proper classification of the waste is a critical step that determines the final disposal route. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3].

CharacteristicEPA Hazardous Waste CodeButylidynetrimethanol Classification
Ignitability D001Yes (Flammable liquid)[1][3]
Corrosivity D002No (Data not available, but not expected to be corrosive)
Reactivity D003No (Not listed as reactive)[3]
Toxicity D004-D043Yes (Harmful if swallowed, toxic in contact with skin)[1]

Based on its flammability and toxicity, Butylidynetrimethanol waste is classified as hazardous waste.

Step 3: Waste Segregation and Containerization

Never mix Butylidynetrimethanol waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department[1].

  • Container Selection: Use a designated, properly labeled, and leak-proof container compatible with Butylidynetrimethanol. The original container, if in good condition, is often a suitable choice[1].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Butylidynetrimethanol"), and the associated hazards (e.g., "Flammable," "Toxic").

  • Container Handling: Keep the container tightly closed when not in use and store it in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames[1][4][5].

Causality: Strict segregation prevents dangerous chemical reactions and ensures that the waste is handled correctly by disposal personnel. Proper containerization and labeling are regulatory requirements and are crucial for preventing accidental exposure and ensuring safe transport.

Step 4: On-site Storage and Accumulation

Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area that meets all institutional and regulatory requirements[2][6].

  • Location: The storage area should be secure and accessible only to authorized personnel[1][4].

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable vapors[1][4].

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.

Step 5: Final Disposal

The final disposal of Butylidynetrimethanol waste must be conducted through a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure all required waste disposal forms are completed accurately and retained for your records.

Self-Validating System: Adherence to this structured disposal workflow, from PPE selection to final disposal, creates a self-validating system of safety. Each step is a checkpoint that confirms the proper handling of the hazardous material, minimizing risk and ensuring compliance.

Decision-Making for Butylidynetrimethanol Disposal

The following diagram illustrates the decision-making process for the proper disposal of Butylidynetrimethanol.

start Start: Butylidynetrimethanol Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Flammable & Toxic) ppe->classify segregate Step 3: Segregate Waste Do NOT mix with other chemicals classify->segregate container Select & Label Appropriate Container 'Hazardous Waste - Butylidynetrimethanol' segregate->container storage Step 4: Store in Designated Satellite Accumulation Area container->storage disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Decision workflow for the safe disposal of Butylidynetrimethanol.

Disposal of Contaminated Materials and Empty Containers

Any materials, such as pipette tips, wipes, or gloves, that come into direct contact with Butylidynetrimethanol should be considered hazardous waste and disposed of accordingly.

Empty containers that once held Butylidynetrimethanol must be handled with the same precautions as the chemical itself until they are thoroughly decontaminated[1]. Triple-rinsing the container with a suitable solvent (such as ethanol or acetone, which must also be collected as hazardous waste) is a common practice. However, consult your EHS department for specific procedures on container decontamination and disposal.

Emergency Procedures in Case of a Spill

In the event of a Butylidynetrimethanol spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Increase ventilation in the area to disperse flammable vapors.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning materials, which must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department immediately.

This guide provides a comprehensive framework for the safe and compliant disposal of Butylidynetrimethanol. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

  • Sigma-Aldrich. (2025, December 24).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81928, Butylidynetrimethanol. PubChem.
  • Cayman Chemical. (2025, October 7).
  • Merck Millipore. (2025, July 28).
  • Spectrum Chemical. (2019, March 19).
  • Fisher Scientific. (2009, September 22).
  • Kansas Department of Health and Environment. (2019, March 27). Characteristic and Listed Hazardous Wastes.
  • 3M. (2010, September). Disposal of Cylinders and Canisters.
  • National University of Singapore Department of Chemistry. Disposal of Waste Solvents.
  • California Department of Toxic Substances Control. Appendix D: Hazardous Waste Criteria.
  • University of Tennessee Institute of Agriculture Safety Office. Hazardous Waste Guide.
  • AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal.
  • ChemicalBook.
  • Sigma-Aldrich. 1,1,1-Tris(hydroxymethyl)propane.
  • MilliporeSigma. 1,1,1-Tris(hydroxymethyl)propane dist., = 98.0 GC 77-99-6.
  • University College London Safety Services. (2022, May 5).
  • United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • United States Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Morris County Municipal Utilities Authority. HHW - Propane.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8007, Butylamine. PubChem.
  • California Department of Toxic Substances Control.
  • Iowa Department of Natural Resources.
  • ChemicalBook. The properties and stability of butylamine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8376, 2,4,6-Trinitrotoluene. PubChem.

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Personal protective equipment for handling Butylidynetrimethanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for Butylidynetrimethanol (TMP)

As a Senior Application Scientist, I recognize that handling Butylidynetrimethanol (CAS 77-99-6)—commonly known as Trimethylolpropane (TMP) or Propylidynetrimethanol—requires a highly nuanced safety approach[1][2]. While TMP is an indispensable precursor in polymer chemistry, drug delivery synthesis, and cross-linking applications, its hazard profile mandates stringent operational control.

This guide moves beyond generic safety data sheets to provide a self-validating, step-by-step protocol for PPE selection, laboratory handling, and disposal. By understanding the causality behind these safety measures, researchers can ensure both scientific integrity and absolute personnel safety.

Quantitative Hazard Profile

To design an effective safety protocol, we must first ground our decisions in the compound's physicochemical and toxicological data.

Toxicological/Physical ParameterValueClinical & Safety Implication
Oral LD50 (Rat) 14,100 - 14,700 mg/kg[3][4]Low acute oral toxicity; however, chronic exposure remains the primary operational concern.
Dermal LD50 (Rabbit) > 10,000 mg/kg[1][4]Low acute dermal toxicity. Zero-contact protocols are driven by teratogenic risks, not acute poisoning.
Inhalation LC50 (Rat) > 0.85 mg/L (4h, dust/mist)[4]Inhalation of dust must be strictly avoided to prevent systemic absorption and mechanical tract irritation[1].
GHS Hazard Classification Repr. 2 (H361fd)[5]Critical: Suspected of damaging fertility and the unborn child[5][6]. Dictates strict engineering controls.
Physical Hazards Combustible Dust[1]Finely dispersed particles can form explosive mixtures in the air[1]. Requires static mitigation.

The Causality of PPE Selection

Safety protocols are not arbitrary; they are directly derived from the mechanistic hazards of the compound. Here is the causality behind the required Personal Protective Equipment (PPE) for handling TMP:

  • Respiratory Protection (Particulate Filter Respirator):

    • The Protocol: Use an N95, P100, or EN 143 Type P2/P3 respirator if handling the powder outside of a closed system or a chemical fume hood[1][7].

    • The Causality: TMP is a fine white powder[1]. When aerosolized, it not only poses a systemic teratogenic risk via alveolar absorption but can also quickly reach a nuisance-causing concentration that mechanically irritates the respiratory tract[1].

  • Ocular Protection (Chemical Safety Goggles):

    • The Protocol: Wear tight-fitting chemical safety goggles; standard safety glasses with side shields are insufficient[1][4].

    • The Causality: Airborne TMP particles can easily bypass standard glasses, leading to severe mechanical irritation of the eyes[1].

  • Dermal Protection (Impermeable Nitrile Gloves & Lab Coat):

    • The Protocol: Wear permeation-resistant gloves (e.g., Nitrile) and a fluid-resistant, long-sleeved lab coat[4][7].

    • The Causality: Why is zero-contact dermal protection required when the Dermal LD50 is >10,000 mg/kg[4]? Because acute toxicity is not our primary endpoint. TMP is a Category 2 Reproductive Toxin (H361fd)[5]. Preventing chronic systemic absorption to protect fertility and fetal development supersedes acute toxicity metrics[5][6].

Operational Workflow & Step-by-Step Methodology

To ensure a self-validating safety loop, follow this exact workflow when weighing, transferring, or dissolving Butylidynetrimethanol.

TMP_Workflow A 1. Pre-Operation Assessment (Check SDS, Ventilation, & Static Risks) B 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Transfer to Fume Hood (Use Non-Sparking Tools) B->C D 4. Weighing & Dissolution (Avoid Dust Aerosolization) C->D E Spill Detected? D->E F Wet Clean-up / Inert Absorbent (Avoid Dry Sweeping) E->F Yes G 5. Decontamination & Waste Segregation E->G No F->G H 6. Store Locked Up (Away from Oxidizers) G->H

Fig 1: Step-by-step operational workflow for the safe handling of Butylidynetrimethanol.

Step-by-Step Handling Protocol
  • Engineering Control Verification: Ensure your chemical fume hood is operational with adequate face velocity. Verify that all electrical equipment in the vicinity is dust explosion-proof[1].

  • Static Mitigation: Because TMP dust can ignite via electrostatic discharge, ground your analytical balance and strictly use non-sparking tools (e.g., PTFE or ceramic spatulas)[1].

  • Weighing Technique: Pre-weigh a closed container (e.g., a scintillation vial). Carefully transfer the TMP flakes/powder into the vial, keeping the transfer distance as short as possible to prevent aerosolization[1]. Cap the vial before removing it from the fume hood.

  • Dissolution: When adding solvent, pour slowly down the side of the vessel to prevent dust kick-up.

Spill Response and Disposal Plan

Trustworthiness in laboratory safety requires a robust, self-validating containment strategy for when things go wrong.

  • Solid Spill Response: Do not aggressively dry sweep, as this generates airborne dust clouds and increases both inhalation and explosion risks[1]. Instead, utilize a wet clean-up protocol: gently mist the spill with water (TMP is highly soluble) or cover it with a wet paper towel, then scoop the material into a covered chemical waste container[1][3].

  • Liquid Spill Response: If TMP is already in solution, absorb the spill with an inert material (such as dry sand or earth) and place it in a sealed chemical waste bag[4][7].

  • Disposal: TMP is toxic to aquatic life with long-lasting effects[7]. It must never be flushed down the drain[7]. Collect all contaminated packaging, gloves, and waste materials and dispose of them through an approved industrial waste treatment facility in accordance with local and national regulations[1][6][7].

  • Storage: Store the chemical locked up in a cool, dry, well-ventilated area[1][7]. It must be kept strictly separated from strong oxidants to prevent hazardous reactions[1][5].

References[1] Trimethylolpropane SDS, 77-99-6 Safety Data Sheets - ECHEMI. echemi.com. Link[3] Safety data sheet - CPAChem. cpachem.com. Link[2] Safety Data Sheet (April 17 2017). herli.com.tw. Link[7] Safety Data Sheet. kishida.co.jp. Link[6] SAFETY DATA SHEET - Fisher Scientific. fishersci.com.Link[4] SAFETY DATA SHEET - Covestro. covestro.com. Link[5] Safety data sheet - Steinfurt - Möller Chemie. moellerchemie.com. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.